Ethyl 3-(benzylamino)-3-oxopropanoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(benzylamino)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)8-11(14)13-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGGJGTAABULX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyl 3-(benzylamino)-3-oxopropanoate CAS number and properties
An In-depth Technical Guide to Ethyl 3-(benzylamino)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS number 29689-63-2, is a chemical compound belonging to the class of malonamates. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its current and potential applications in research and development, particularly within the pharmaceutical industry. While direct biological data on this specific molecule is limited, this guide will also touch upon the known biological activities of related compounds to infer its potential utility.
Chemical and Physical Properties
This compound, also known by its synonyms Ethyl N-benzylmalonamate and N-Benzylmalonamic acid ethyl ester, is a solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 29689-63-2 |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.26 g/mol |
| Physical State | Solid |
| Melting Point | 49-53 °C |
| Purity | >98% (by GC) |
Synthesis
The synthesis of this compound typically involves the reaction of a malonic acid derivative with benzylamine. A general experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Diethyl malonate
-
Benzylamine
-
A suitable solvent (e.g., Toluene, Xylene)
-
Dean-Stark apparatus
-
Heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., Ethanol/water mixture)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve diethyl malonate (1 equivalent) in the chosen solvent.
-
Add benzylamine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the collection of the ethanol byproduct in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, or the reaction is deemed complete by thin-layer chromatography (TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
The synthesis workflow is depicted in the following diagram:
In-Depth Technical Guide to the Physicochemical Properties of N-benzyl-β-alanine ethyl ester
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for N-benzyl-β-alanine ethyl ester. The information is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Core Physicochemical Properties
N-benzyl-β-alanine ethyl ester, also known as ethyl 3-(benzylamino)propanoate, is a chemical intermediate utilized in the synthesis of various organic compounds.[1][2][3] Its utility has been noted in the preparation of β-agonist prodrugs for psoriasis treatment, intermediates for insecticides, and orexin-2 receptor antagonists.[1][3][4]
Data Presentation
The following table summarizes the key physicochemical properties of N-benzyl-β-alanine ethyl ester.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][5][6] |
| Molecular Weight | 207.27 g/mol | [4][6] |
| CAS Number | 23583-21-3 | [1][4][5][6] |
| Physical Form | Liquid or powder | [1][4] |
| Boiling Point | 150 °C at 0.2 mmHg; 307.2 °C at 760 mmHg | [1][5] |
| Density | 1.017 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.504 | |
| Solubility | Chloroform, Dichloromethane, DMSO | [4] |
| Flash Point | 139.6 °C | [5] |
| Vapor Pressure | 0.000737 mmHg at 25 °C | [5] |
| Melting Point | Not available | |
| pKa | Not available |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of N-benzyl-β-alanine ethyl ester are provided below.
Synthesis of N-benzyl-β-alanine ethyl ester
A common method for the synthesis of N-benzyl-β-alanine ethyl ester is the Michael addition of benzylamine to ethyl acrylate.[1]
Reagents:
-
Benzylamine
-
Ethyl acrylate
-
Acidic alumina (catalyst)
-
Ethyl acetate (solvent)
-
Hexane (solvent)
Procedure:
-
In a reaction vessel, combine benzylamine (1.5 equivalents) and ethyl acrylate (1 equivalent) with acidic alumina (200 mol%) as a catalyst.[1]
-
The reaction mixture is stirred and heated to reflux in an oil bath.[1]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC) until completion.[1]
-
Upon completion, the reaction mixture is cooled to room temperature.[1]
-
The acidic alumina catalyst is removed by filtration.[1]
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.[1]
-
The crude product is purified by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent.[1]
Analytical Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure and purity of the synthesized N-benzyl-β-alanine ethyl ester can be confirmed using NMR spectroscopy. While specific instrument parameters may vary, a general protocol is as follows.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those corresponding to the ethyl group (a triplet and a quartet), the two methylene groups of the β-alanine backbone (two triplets), the benzylic methylene group (a singlet), and the aromatic protons of the benzyl group (a multiplet).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Visualizations
Synthesis Workflow
The following diagram illustrates the synthesis of N-benzyl-β-alanine ethyl ester via the Michael addition of benzylamine to ethyl acrylate.
Caption: Workflow for the synthesis of N-benzyl-β-alanine ethyl ester.
Logical Relationship: Characterization
The following diagram illustrates the logical flow of characterizing the synthesized product.
Caption: Logical workflow for the characterization of the final product.
References
- 1. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Benzyl-β-alanine Ethyl Ester | 23583-21-3 - Coompo [coompo.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 23583-21-3 | N-Benzyl-beta-alanine Ethyl Ester - Capot Chemical [capotchem.com]
An In-depth Technical Guide on the Structural Analysis of Ethyl 3-(benzylamino)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of Ethyl 3-(benzylamino)-3-oxopropanoate, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document outlines its chemical and physical properties, detailed spectroscopic data, a validated synthesis protocol, and a logical workflow for its structural characterization.
Core Chemical and Physical Properties
This compound is a clear, colorless to almost colorless liquid. Its fundamental properties are summarized in the table below, providing a baseline for its handling and characterization.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| Density | 1.017 g/mL at 25 °C[1] |
| Boiling Point | 150 °C at 0.2 mmHg |
| Refractive Index (n20/D) | 1.504[1] |
| CAS Number | 23583-21-3 |
Spectroscopic Structural Analysis
The structural elucidation of this compound is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals corresponding to the ethyl, benzyl, and propanoate moieties of the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Not available | Not available | Not available | CH₃ (ethyl) |
| Not available | Not available | Not available | CH₂ (ethyl) |
| Not available | Not available | Not available | CH₂ (propanoate) |
| Not available | Not available | Not available | CH₂ (propanoate) |
| Not available | Not available | Not available | CH₂ (benzyl) |
| Not available | Not available | Not available | Aromatic CH (benzyl) |
| Not available | Not available | Not available | NH |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the number and electronic environment of the carbon atoms in the molecule.[2]
| Chemical Shift (ppm) | Assignment |
| Not available | CH₃ (ethyl) |
| Not available | CH₂ (ethyl) |
| Not available | CH₂ (propanoate) |
| Not available | CH₂ (propanoate) |
| Not available | CH₂ (benzyl) |
| Not available | Aromatic C (benzyl) |
| Not available | Aromatic C (benzyl) |
| Not available | C=O (ester) |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule. The spectrum is typically obtained on a neat liquid film.[3][4]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3300-3500 | Medium, Sharp | N-H Stretch |
| ~2850-3000 | Medium-Strong | C-H Stretch (aliphatic and aromatic) |
| ~1735 | Strong | C=O Stretch (ester) |
| ~1600, ~1495, ~1450 | Medium-Weak | C=C Stretch (aromatic) |
| ~1180 | Strong | C-O Stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.
| m/z | Interpretation |
| 207 | [M]⁺ (Molecular Ion) |
| Not available | Fragment ions |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reaction of benzylamine with ethyl acrylate.[5]
Materials:
-
Benzylamine (7.5 mmol)
-
Ethyl acrylate (5 mmol)
-
Acidic alumina (1 g, 200 mol%)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, combine benzylamine (7.5 mmol) and ethyl acrylate (5 mmol).
-
Add acidic alumina (1 g) as a catalyst.
-
Heat the reaction mixture under reflux with stirring in an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) and/or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration through filter paper.
-
Rinse the catalyst with a mixture of ethyl acetate and hexane.
-
Concentrate the filtrate by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent. An 8:2 ratio of hexane to ethyl acetate is typically used for aromatic compounds.[5]
-
Collect the purified fractions and concentrate to yield this compound.
-
Confirm the structure of the purified product using IR, NMR, and MS analyses.[5]
Visualizations
The following diagrams illustrate the synthesis and structural analysis workflow for this compound.
References
- 1. 3-(苄基氨基)丙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl 3-(benzylamino)propanoate(23583-21-3) 13C NMR spectrum [chemicalbook.com]
- 3. N-(Phenylmethyl)-beta-alanine ethyl ester | C12H17NO2 | CID 90196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
Navigating the Bioactive Landscape of β-Keto Amide Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with certain molecular scaffolds demonstrating remarkable potential. Among these, the ethyl 3-(benzylamino)-3-oxopropanoate backbone, a prominent member of the β-keto amide class of compounds, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of derivatives analogous to this core structure, offering valuable insights for researchers, scientists, and drug development professionals. Due to a scarcity of publicly available data on the specific biological activities of this compound derivatives, this guide focuses on structurally related β-keto amides and esters. The presented data, experimental protocols, and mechanistic insights should be considered predictive and serve as a foundation for the design and evaluation of novel derivatives.
Antimicrobial Activity of Chiral β-Keto Amides
A study on a series of chiral β-keto amides revealed their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) was determined for several compounds against a panel of bacteria and fungi.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Chiral β-Keto Amide Derivatives [1]
| Compound | Microorganism | MIC (µg/mL) |
| 3-(4-fluorophenyl)-N-[(S)-1-cyclohexylethyl]-3-oxopropanamide | Bacillus subtilis | 125 |
| Staphylococcus aureus | 125 | |
| 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide | Escherichia coli | 125 |
| Candida albicans | 125 |
Experimental Protocols
Synthesis of Chiral β-Keto Amides[1]
A general method for the synthesis of chiral β-keto amides involves the condensation of a β-keto ester with a chiral amine.
Materials:
-
Appropriate β-keto ester
-
Chiral amine
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
A solution of the β-keto ester (1 equivalent) and the chiral amine (1 equivalent) in toluene is prepared.
-
The reaction mixture is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General workflow for the synthesis of chiral β-keto amides.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria)
-
RPMI 1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Serial twofold dilutions of the compounds are prepared in the appropriate broth in 96-well plates.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive control (microorganism in broth without compound) and negative control (broth only) wells are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Potential Anticancer and Antimicrobial Activity of a Related Derivative
Research on Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate , a structurally analogous compound, suggests potential anticancer and antimicrobial properties.[2] The presence of a fluorine atom is noted to potentially enhance binding affinity and selectivity for molecular targets, which could lead to improved therapeutic efficacy.[2] While specific quantitative data is not provided in the source, it highlights the potential of this chemical class in drug discovery.
Mechanistic Insights: A Hypothetical Model
The precise mechanism of action for this compound derivatives is not yet elucidated. However, based on the known activities of other β-keto amides and related structures, a hypothetical mechanism can be proposed. These compounds may act as inhibitors of key enzymes involved in microbial or cancer cell proliferation. The β-keto amide moiety can chelate metal ions essential for enzyme function or form covalent adducts with active site residues.
Caption: A potential mechanism of action for β-keto amide derivatives.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound derivatives is currently limited, the data from structurally related β-keto amides and esters provide a strong rationale for their investigation as potential therapeutic agents. The demonstrated antimicrobial and suggested anticancer activities of analogous compounds warrant further exploration of this chemical scaffold. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a broad range of biological assays. Elucidation of their mechanism of action will be crucial for the rational design of more potent and selective drug candidates. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
The Rise of Spiropiperidine Scaffolds: A Deep Dive into the Discovery and Synthesis of Potent Orexin-2 Receptor Antagonists
For Immediate Release
In the quest for more effective and safer treatments for sleep disorders, a class of compounds centered around a spiropiperidine core has emerged as a highly promising avenue for the development of selective orexin-2 receptor (OX2R) antagonists. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological evaluation of these novel therapeutic agents, tailored for researchers, scientists, and drug development professionals. The orexin system, with its two G protein-coupled receptors, OX1R and OX2R, plays a pivotal role in regulating sleep-wake cycles, making it a prime target for insomnia treatment.[1][2][3]
Orexin-2 Receptor Signaling: A Complex Cascade
The orexin-2 receptor, upon activation by its endogenous ligands orexin-A and orexin-B, initiates a cascade of intracellular signaling events.[1][4] Primarily coupled to Gq, Gs, and Gi proteins, OX2R activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium levels.[1][4][5][6] This calcium mobilization is a hallmark of orexin receptor activation.[7] Furthermore, OX2R signaling can modulate the activity of adenylyl cyclase and mitogen-activated protein kinases (MAPK) such as ERK1/2 and p38.[4][6] The intricate nature of these pathways underscores the importance of developing selective antagonists to modulate OX2R activity for therapeutic benefit.
Discovery and Structure-Activity Relationship (SAR)
The journey to identify potent and selective spiropiperidine-based OX2R antagonists often begins with high-throughput screening campaigns, followed by rigorous structure-activity relationship (SAR) studies. A notable example is the discovery of compound 4f , which demonstrated high OX2R antagonistic activity with an IC50 value of 3 nM and a remarkable 450-fold selectivity against OX1R.[8][9] The spiropiperidine core serves as a rigid scaffold, allowing for the strategic placement of various substituents to optimize potency, selectivity, and pharmacokinetic properties.
The general workflow for the discovery and optimization of these antagonists involves several key stages, from initial hit identification to lead optimization and preclinical evaluation.
Quantitative Data Summary
The following table summarizes the in vitro activity of key spiropiperidine-based OX2R antagonists.
| Compound | OX2R IC50 (nM) | OX1R IC50 (nM) | Selectivity (OX1R/OX2R) |
| 4f | 3 | 1350 | 450 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, 21(21), 6409-6413; 2011.[9]
Synthesis of the Spiropiperidine Core
The synthesis of the spiropiperidine scaffold is a critical step in the generation of these antagonists. While various strategies exist for the synthesis of spiropiperidines, a common approach involves the formation of the spirocyclic ring system on a pre-formed piperidine ring or vice-versa.[10][11]
General Synthetic Scheme for a Phenyl Urea Spiropiperidine Analog:
Experimental Protocols
General Procedure for the Synthesis of Phenyl Urea Spiropiperidine Analogues (e.g., Compound 3 in Fujimoto et al., 2011)
A detailed, step-by-step protocol for the synthesis of spiropiperidine-based compounds can be found in the supporting information of the primary literature. A representative, generalized procedure is outlined below:
-
Formation of the Spiropiperidine Intermediate (e.g., compound 11): To a solution of the starting materials in a suitable solvent such as toluene, 2-aminoethanol and p-toluenesulfonic acid (p-TSA) are added. The mixture is refluxed, and the resulting intermediate is then treated with phenylsulfonyl chloride (PhSO2Cl) in the presence of pyridine at room temperature to yield the sulfonamide-protected spiropiperidine.[9]
-
Deprotection: The protecting group is removed, for instance, by hydrogenation using 10% Pd/C in a THF/water mixture under a hydrogen atmosphere.[9]
-
Urea Formation: The deprotected spiropiperidine is then reacted with phenyl isocyanate (PhNCO) in the presence of triethylamine (NEt3) in THF at room temperature to afford the final phenyl urea derivative.[9]
In Vitro Pharmacological Evaluation: Calcium Mobilization Assay
The antagonist activity of the synthesized compounds is typically evaluated by measuring their ability to inhibit the increase in intracellular calcium concentration induced by orexin-A in cells expressing the human orexin-2 receptor.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human OX2R are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The test compound (antagonist) is added to the wells at various concentrations and incubated for a specific period.
-
Orexin-A is then added to stimulate the receptor, and the change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
The IC50 values are calculated from the concentration-response curves.
-
Conclusion and Future Directions
The discovery of spiropiperidine-based orexin-2 receptor antagonists represents a significant advancement in the development of novel therapeutics for insomnia.[12] The rigid spiropiperidine scaffold has proven to be a valuable platform for designing potent and selective antagonists with favorable drug-like properties. Further optimization of this scaffold, focusing on enhancing pharmacokinetic profiles and minimizing off-target effects, holds the potential to deliver a new generation of safe and effective treatments for sleep disorders. The detailed methodologies and data presented in this guide aim to facilitate ongoing research and development in this exciting field.
References
- 1. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 2. Discovery of natural orexin 2 receptor antagonists from Valeriana species: A potential approach for insomnia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of spiropiperidine-based potent and selective Orexin-2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Ethyl 3-(benzylamino)-3-oxopropanoate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 3-(benzylamino)-3-oxopropanoate, and its more synthetically accessible and widely referenced precursor, ethyl 3-(benzylamino)propanoate, represent a class of adaptable building blocks in medicinal chemistry. Their inherent structural features—a secondary amine, an ester group, and a flexible carbon backbone—provide a versatile scaffold for the synthesis of a diverse array of pharmacologically active molecules. This technical guide explores the synthesis of this core structure and its application in the development of novel therapeutics, including antitumor agents, orexin receptor antagonists for sleep disorders, and β-agonist prodrugs for inflammatory conditions.
Synthesis of the Core Scaffold: Ethyl 3-(benzylamino)propanoate
The foundational structure, ethyl 3-(benzylamino)propanoate, is readily synthesized through aza-Michael addition of benzylamine to ethyl acrylate. This reaction is often catalyzed by an acid, such as acidic alumina, and proceeds under reflux conditions. The straightforward nature of this synthesis makes the scaffold readily accessible for further chemical modifications.
Experimental Protocol: Synthesis of Ethyl 3-(benzylamino)propanoate[1]
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Acidic alumina
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent).
-
Add acidic alumina (approximately 200 mol% relative to ethyl acrylate) to the mixture.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the acidic alumina catalyst.
-
Rinse the catalyst with a mixture of ethyl acetate and hexane.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with 8:2 for aromatic derivatives) to afford pure ethyl 3-(benzylamino)propanoate.
Application 1: Antitumor Agents - Quinoxaline Derivatives
The ethyl 3-(benzylamino)propanoate scaffold serves as a valuable starting point for the synthesis of complex heterocyclic structures with potent biological activities. One notable application is in the creation of quinoxaline derivatives that exhibit significant antitumor properties. These compounds have been shown to act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer cell proliferation and survival.
Synthesis and In Vitro Activity of Quinoxaline-based HDAC Inhibitors
A series of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The synthesis involves the initial preparation of a quinoxaline core, which is then elaborated using chemistry amenable to the ethyl 3-(benzylamino)propanoate backbone.
| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) |
| 6k | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |
| Doxorubicin | 4.17 ± 0.2 | 5.23 ± 0.3 | 8.87 ± 0.6 | 5.57 ± 0.4 |
Table 1: In vitro antiproliferative activity of a lead quinoxaline derivative (6k) compared to doxorubicin.
Experimental Protocol: MTT Assay for Antiproliferative Activity
This protocol outlines a general procedure for determining the in vitro cytotoxicity of synthesized quinoxaline derivatives against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound-containing medium to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Application 2: Orexin Receptor Antagonists for Insomnia
Ethyl 3-(benzylamino)propanoate is a precursor for the synthesis of spiropiperidine-based orexin receptor antagonists. Orexin neuropeptides are key regulators of wakefulness, and their antagonism is a validated therapeutic strategy for the treatment of insomnia.
Orexin Receptor Antagonists and their Binding Affinities
Derivatives of ethyl 3-(benzylamino)propanoate can be transformed through multi-step synthetic sequences, often involving Dieckmann condensation, to form the characteristic spiropiperidine core of many orexin antagonists. These antagonists exhibit high affinity for orexin 1 (OX1R) and orexin 2 (OX2R) receptors.
| Compound | OX₁R Kᵢ (nM) | OX₂R Kᵢ (nM) |
| Suvorexant | 0.55 | - |
| Daridorexant | 0.47 | - |
| Lemborexant | 6.1 | - |
| Compound 4f | - | IC₅₀ = 3 |
Table 2: Binding affinities and inhibitory concentrations of representative orexin receptor antagonists.
Experimental Protocol: Radioligand Binding Assay for Orexin Receptors
This protocol provides a general method for determining the binding affinity of a test compound to orexin receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the orexin receptor of interest (OX1R or OX2R)
-
Radiolabeled orexin receptor ligand (e.g., [³H]-Suvorexant)
-
Test compounds
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound in assay buffer.
-
Incubation: Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Application 3: β-Agonist Prodrugs for Psoriasis
Ethyl 3-(benzylamino)propanoate is a key intermediate in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs, which have potential applications in the treatment of inflammatory conditions like psoriasis.[1] These compounds are designed to be activated in vivo to release a β-adrenergic receptor agonist, which can modulate inflammatory responses.
β-Adrenergic Receptor Agonism
The therapeutic effect of these prodrugs relies on their conversion to active β-agonists, which then bind to and activate β-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn mediates various anti-inflammatory effects.
Experimental Protocol: β-Adrenergic Receptor Binding Assay
A competitive radioligand binding assay can be employed to determine the affinity of the active agonist for β-adrenergic receptors.
Materials:
-
Cell membranes expressing the β-adrenergic receptor subtype of interest (e.g., β₂)
-
Radiolabeled β-adrenergic antagonist (e.g., [³H]-Dihydroalprenolol)
-
Active agonist compound
-
Assay buffer
-
96-well plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the active agonist in assay buffer.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Separate bound and free radioligand by filtration and wash the filters.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Determine the IC₅₀ of the agonist and calculate its Kᵢ value.
This compound and its precursor, ethyl 3-(benzylamino)propanoate, are undeniably valuable scaffolds in medicinal chemistry. Their utility is demonstrated in the synthesis of diverse and clinically relevant molecules, from antitumor agents and orexin receptor antagonists to β-agonist prodrugs. The straightforward synthesis of the core structure, combined with its chemical versatility, ensures its continued importance in the discovery and development of new therapeutic agents. This guide provides a foundational understanding of its synthesis and applications, offering researchers and drug development professionals a glimpse into the potential held within this versatile chemical entity. Further exploration of derivatives based on this scaffold is likely to yield novel drug candidates with improved efficacy and safety profiles.
References
The Role of Ethyl 3-(benzylamino)-3-oxopropanoate and its Analogues in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
This technical guide provides an in-depth analysis of Ethyl 3-(benzylamino)-3-oxopropanoate and its closely related analogue, Ethyl 3-(benzylamino)propanoate, as versatile intermediates in the synthesis of agrochemicals. While direct applications of this compound are not extensively documented in publicly available literature, the established use of Ethyl 3-(benzylamino)propanoate as a precursor in insecticide development highlights the potential of this class of compounds. This document details the synthesis of these intermediates, their confirmed applications, and the potential for their broader use in the development of novel fungicides, herbicides, and insecticides.
Physicochemical Properties of Key Intermediates
A thorough understanding of the physicochemical properties of starting materials is crucial for reaction optimization and process development. The properties of Ethyl 3-(benzylamino)propanoate are summarized below.
| Property | Value | Reference |
| CAS Number | 23583-21-3 | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1] |
| Molecular Weight | 207.27 g/mol | [1] |
| Appearance | Liquid | [2] |
| Density | 1.017 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.504 | [2] |
| Synonyms | N-Benzyl-β-alanine ethyl ester, 3-(Benzylamino)propionic acid ethyl ester | [3][4] |
Synthesis of Ethyl 3-(benzylamino)propanoate: An Experimental Protocol
The synthesis of Ethyl 3-(benzylamino)propanoate is a critical first step in its utilization for further agrochemical development. A general and efficient method involves the reaction of benzylamine with ethyl acrylate.[1]
Reaction: Benzylamine + Ethyl Acrylate → Ethyl 3-(benzylamino)propanoate
Experimental Procedure: [1]
-
Reaction Setup: A mixture of benzylamine (1.5 equivalents) and ethyl acrylate (1.0 equivalent) is prepared. Acidic alumina (200 mol%) is added as a catalyst.
-
Reaction Conditions: The reaction mixture is refluxed with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is removed by filtration.
-
Purification: The filtrate is concentrated by rotary evaporation. The crude product is then purified by silica gel column chromatography, using a hexane/ethyl acetate eluent system.
Application in Insecticide Synthesis
Ethyl 3-(benzylamino)propanoate is a documented intermediate in the synthesis of certain insecticides.[5] It serves as a crucial building block for the preparation of N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester, which is a key precursor for the insecticide designated as OK-135.[1] While specific details on the structure and mode of action of OK-135 are not widely available in the reviewed literature, the synthetic pathway to its intermediate is established.
The conversion of Ethyl 3-(benzylamino)propanoate to N,N'-dithiobis(N-benzyl-β-alanine) diethyl ester involves a dimerization reaction that introduces a disulfide bridge, a functional group present in some bioactive molecules.
Potential for Broader Agrochemical Applications
The chemical structure of Ethyl 3-(benzylamino)propanoate, featuring a secondary amine, an ester, and a benzyl group, presents multiple opportunities for chemical modification, making it a promising scaffold for the synthesis of a wider range of agrochemicals.
-
Fungicide Development: The amide linkage, which can be formed from the secondary amine, is a common feature in many fungicides. For instance, the synthesis of mandipropamid involves an amide bond formation. The core structure could potentially be elaborated to mimic other successful fungicide classes. The nicotinamide scaffold, for example, is a key component in several fungicides.
-
Herbicide Development: Many herbicides are based on nitrogen-containing heterocycles. The secondary amine in Ethyl 3-(benzylamino)propanoate could be a key synthon for the construction of various heterocyclic rings, such as pyridopyrimidines, which have shown herbicidal activity. The phenoxyacetic acid core is another well-established herbicide scaffold where ester and ether linkages are crucial.
Conclusion
Ethyl 3-(benzylamino)propanoate is a valuable intermediate in agrochemical synthesis, with a confirmed role in the production of insecticides. Its straightforward synthesis and versatile chemical structure, which allows for a variety of chemical transformations, suggest a significant, yet largely untapped, potential for its use in the development of novel fungicides and herbicides. Further research into the derivatization of this compound could lead to the discovery of new and effective crop protection agents. The exploration of its analogue, this compound, is also a promising avenue for future research in agrochemical discovery.
References
N-benzyl-β-alanine ethyl ester: A Versatile Building Block for Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzyl-β-alanine ethyl ester has emerged as a valuable and versatile building block in synthetic organic chemistry, particularly for the construction of novel heterocyclic compounds with significant therapeutic potential. Its inherent structural features, combining a secondary amine, an ethyl ester, and a flexible three-carbon spacer, provide a unique platform for a variety of chemical transformations. This technical guide details the synthesis of N-benzyl-β-alanine ethyl ester and explores its application in the creation of innovative molecular architectures, with a focus on spiropiperidine-based orexin receptor antagonists and pyrazolone derivatives. Detailed experimental protocols, quantitative data, and visualizations of key synthetic and signaling pathways are provided to facilitate further research and development in this promising area.
Introduction
The quest for novel chemical entities with enhanced pharmacological profiles is a driving force in modern drug discovery. Heterocyclic scaffolds are of particular interest due to their prevalence in a vast array of biologically active natural products and synthetic drugs. N-benzyl-β-alanine ethyl ester serves as an accessible and adaptable starting material for the synthesis of diverse heterocyclic systems. Its utility has been demonstrated in the development of compounds targeting a range of biological pathways, including orexin receptor antagonists for the treatment of sleep disorders and β-agonist prodrugs for conditions like psoriasis.[1][2] This guide will provide a comprehensive overview of the synthesis of this key building block and its subsequent elaboration into complex molecular frameworks.
Synthesis of N-benzyl-β-alanine ethyl ester
The most direct and efficient method for the synthesis of N-benzyl-β-alanine ethyl ester is the Michael addition of benzylamine to ethyl acrylate. Microwave-assisted synthesis offers a significant advantage over conventional heating, providing the product in high yield with a drastically reduced reaction time.[3]
Experimental Protocol: Microwave-Assisted Michael Addition
Diagram of the experimental workflow:
References
A Technical Guide to the Spectral Analysis of Ethyl 3-(benzylamino)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)-3-oxopropanoate (CAS Number: 29689-63-2) is a chemical intermediate with applications in organic synthesis. Its molecular structure, featuring an ethyl ester, an amide, and a benzyl group, makes it a valuable building block for more complex molecules. This guide provides a summary of its known properties and presents a generalized approach to its spectral characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive, publicly available spectral data for this specific compound is limited, this document offers expected spectral characteristics based on its structure and data from analogous compounds.
Compound Identification
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-(Benzylamino)-3-oxopropionic Acid Ethyl Ester, Ethyl (N-Benzylcarbamoyl)acetate, (N-Benzylcarbamoyl)acetic Acid Ethyl Ester, Ethyl N-Benzylmalonamate, N-Benzylmalonamic Acid Ethyl Ester |
| CAS Number | 29689-63-2[1] |
| Molecular Formula | C₁₂H₁₅NO₃ |
| Molecular Weight | 221.26 g/mol |
| Physical State | Solid |
Predicted Spectral Data
Due to the limited availability of published spectral data for this compound, the following tables outline the expected signals in ¹H NMR, ¹³C NMR, IR, and MS analyses based on its chemical structure. These predictions are informed by standard spectroscopic principles and data from structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (example)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.2-1.3 | t | 3H | -O-CH₂-CH₃ |
| ~3.4 | s | 2H | -CO-CH₂ -CO- |
| ~4.1-4.2 | q | 2H | -O-CH₂ -CH₃ |
| ~4.4 | d | 2H | Ph-CH₂ -NH- |
| ~7.2-7.4 | m | 5H | Ar-H (Phenyl) |
| ~7.5-8.0 | br s | 1H | -NH- |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Chloroform-d) Frequency: 100 MHz (example)
| Chemical Shift (δ) ppm | Assignment |
| ~14 | -O-CH₂-CH₃ |
| ~42 | -CO-CH₂ -CO- |
| ~44 | Ph-CH₂ -NH- |
| ~61 | -O-CH₂ -CH₃ |
| ~127-129 | Ar-C (Phenyl) |
| ~138 | Ar-C (Phenyl, C-ipso) |
| ~167 | C =O (Amide) |
| ~170 | C =O (Ester) |
IR (Infrared) Spectroscopy
Technique: ATR (Attenuated Total Reflectance)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3050 | Medium | C-H Stretch (Aromatic) |
| ~2900-3000 | Medium | C-H Stretch (Aliphatic) |
| ~1735 | Strong | C=O Stretch (Ester) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1550 | Strong | N-H Bend (Amide II) |
| ~1200 | Strong | C-O Stretch (Ester) |
MS (Mass Spectrometry)
Technique: EI (Electron Ionization)
| m/z | Possible Fragment |
| 221 | [M]⁺ (Molecular Ion) |
| 176 | [M - OCH₂CH₃]⁺ |
| 132 | [M - COOCH₂CH₃ - H]⁺ |
| 106 | [C₆H₅CH₂NH]⁺ |
| 91 | [C₆H₅CH₂]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectral analysis of a solid organic compound like this compound.
Synthesis: N-acylation of Benzylamine with Ethyl Malonyl Chloride
-
Reaction Setup: A solution of benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
Addition of Acylating Agent: Ethyl malonyl chloride (1.1 eq) is dissolved in the same anhydrous solvent and added dropwise to the stirred benzylamine solution.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction mixture is quenched with water. The organic layer is separated, washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, saturated sodium bicarbonate solution to neutralize, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
A sample of the purified compound (~5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer.
-
The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz.
-
-
IR Spectroscopy:
-
A small amount of the solid sample is placed directly on the crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
-
-
Mass Spectrometry:
-
A dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) is prepared.
-
The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam to induce ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
-
Visualizations
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Key Structural Features and Expected Spectral Correlations
Caption: Correlation of key functional groups in this compound with their expected spectroscopic signals.
References
Methodological & Application
Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate from benzylamine and ethyl acrylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ethyl 3-(benzylamino)-3-oxopropanoate is a key reaction in organic chemistry, primarily achieved through the aza-Michael addition of benzylamine to ethyl acrylate. This reaction is a valuable method for forming carbon-nitrogen bonds and is instrumental in the synthesis of β-amino esters, which are important precursors for various pharmaceuticals and fine chemicals.[1][2] The reaction can be performed under various conditions, including solvent-free, with the aid of catalysts, or under microwave irradiation to enhance reaction rates and yields.[3][4] This document provides detailed protocols and data for the synthesis of this compound.
Reaction Scheme
The overall reaction is the nucleophilic conjugate addition of benzylamine to the electron-deficient alkene of ethyl acrylate.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the aza-Michael addition of benzylamine to acrylates. While specific data for the ethyl ester is extrapolated, the data is based on closely related reactions with methyl acrylate.[3]
Table 1: Reaction Conditions and Yields for the Synthesis of Alkyl 3-(benzylamino)propanoates
| Entry | Michael Acceptor | Catalyst | Conditions | Time | Yield (%) | Reference |
| 1 | Methyl Acrylate | None | 0 °C to Room Temp | 2.5 h | 56% | [3] |
| 2 | Methyl Acrylate | DBU (0.2 eq) | Room Temp | 30 min | Not specified | [3] |
| 3 | Methyl Methacrylate | DBU (0.02 eq) | Microwave, 75 °C | 10 min | 73% | [3] |
Table 2: Spectroscopic Data for a Representative Product (Methyl 3-(benzylamino)propanoate) [3]
| Spectroscopy | Data |
| ¹H NMR (200 MHz, CDCl₃) | δ (ppm) 7.30 (m, 5H), 3.80 (s, 2H), 3.67 (t, J = 6.0 Hz, 2H), 2.89 (t, J = 3.37 Hz, 2H), 2.53 (t, J = 6.0 Hz, 2H), 1.83 (s, 1H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ (ppm) 173.1, 140.1, 128.3, 128.0, 126.9, 53.7, 51.5, 44.4, 34.5 |
Note: The data for the ethyl ester will show characteristic signals for the ethyl group (a quartet around 4.1-4.2 ppm and a triplet around 1.2-1.3 ppm) and slight shifts in the adjacent carbon signals.
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of this compound
This protocol is adapted from a similar procedure for the synthesis of methyl 3-(benzylamino)propanoate.[3]
Materials:
-
Benzylamine
-
Ethyl acrylate
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Ice bath
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stirrer, add ethyl acrylate (1.0 mmol).
-
Add benzylamine (1.1 mmol) to the flask.
-
Cool the reaction mixture to 0 °C using an ice bath and stir for 2.5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, purify the crude product directly by flash column chromatography on silica gel using a hexane/ethyl acetate (8:2) eluent system to afford the desired this compound.
Protocol 2: DBU-Catalyzed Synthesis of this compound
This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to accelerate the reaction.[3]
Materials:
-
Benzylamine
-
Ethyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Round-bottom flask (10 mL)
-
Magnetic stirrer
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 10 mL round-bottom flask with a magnetic stirrer, combine ethyl acrylate (1.0 mmol) and benzylamine (1.0 mmol).
-
Add DBU (0.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
After the reaction is complete, purify the product by flash column chromatography on silica gel with a hexane/ethyl acetate (8:2) mobile phase.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Pathway
The aza-Michael addition can proceed through a concerted or stepwise mechanism. The following diagram depicts a generally accepted pathway.[5][6]
Caption: A simplified mechanism for the aza-Michael addition.
References
Protocol for solution-phase peptide synthesis using Ethyl 3-(benzylamino)-3-oxopropanoate
Application Notes and Protocols for Solution-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. Unlike solid-phase peptide synthesis (SPPS), where the growing peptide chain is anchored to a solid support, solution-phase synthesis involves carrying out all reactions in a homogeneous liquid phase.[1][2] This approach is particularly advantageous for the large-scale production of short peptides and allows for the purification of intermediates at each step, potentially leading to a higher purity final product.[3]
The fundamental steps in solution-phase peptide synthesis involve the sequential coupling of amino acid residues. To ensure the correct peptide sequence, the N-terminus of one amino acid and the C-terminus of another must be temporarily blocked using protecting groups. The desired peptide bond is then formed between the unprotected C-terminus of the N-protected amino acid and the unprotected N-terminus of the C-protected amino acid using a coupling reagent.[2][4]
While the user's query specifically mentioned Ethyl 3-(benzylamino)-3-oxopropanoate, this compound is more commonly described as an intermediate in the synthesis of pharmaceuticals like beta-agonist prodrugs and certain insecticides, rather than a standard N-protected amino acid for peptide synthesis.[5][6][7] The N-benzyl group is not a typical Nα-protecting group in modern peptide synthesis due to the harsh conditions required for its removal, which could also cleave the newly formed peptide bonds.
This document will therefore provide a general, detailed protocol for the solution-phase synthesis of a dipeptide using standard and widely accepted protecting groups and coupling reagents, which will be conceptually applicable to the use of various N-protected amino acid esters.
I. General Principles of Solution-Phase Peptide Synthesis
The synthesis of a dipeptide involves three main stages:
-
Protection: The N-terminus of the first amino acid (the C-terminal residue of the desired dipeptide) and the C-terminus of the second amino acid (the N-terminal residue) are protected.
-
Coupling: The protected amino acids are coupled together in the presence of a coupling reagent to form a protected dipeptide.
-
Deprotection: The protecting groups are removed to yield the final dipeptide.
This cycle of deprotection and coupling can be repeated to synthesize longer peptides.
II. Experimental Protocols
A. Materials and Reagents
| Reagent/Material | Purpose |
| Nα-Boc-Amino Acid | N-terminally protected amino acid |
| Amino Acid Methyl Ester Hydrochloride | C-terminally protected amino acid |
| Dicyclohexylcarbodiimide (DCC) | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor |
| Dichloromethane (DCM) | Solvent |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base |
| Trifluoroacetic Acid (TFA) | Deprotection reagent for Boc group |
| Saturated Sodium Bicarbonate Solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Drying agent |
| Diethyl Ether or Hexane | For precipitation/crystallization |
B. Protocol for the Synthesis of a Dipeptide (e.g., Ala-Phe)
This protocol describes the synthesis of Alanine-Phenylalanine (Ala-Phe) from Nα-Boc-Alanine and Phenylalanine methyl ester hydrochloride.
Step 1: N-α-Protection of the N-terminal Amino Acid (Alanine)
In this example, we start with a commercially available N-protected amino acid, Nα-Boc-Alanine. The tert-butyloxycarbonyl (Boc) group is a common N-terminal protecting group.[2]
Step 2: C-terminal Protection of the C-terminal Amino Acid (Phenylalanine)
Similarly, we will use a commercially available C-terminally protected amino acid, Phenylalanine methyl ester hydrochloride. The methyl ester protects the carboxylic acid group.
Step 3: Coupling of Nα-Boc-Alanine and Phenylalanine Methyl Ester
-
Dissolution: Dissolve Nα-Boc-Alanine (1.0 equivalent) and Phenylalanine methyl ester hydrochloride (1.0 equivalent) in dichloromethane (DCM).
-
Neutralization: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.0 equivalent) to the solution to neutralize the hydrochloride salt of the amino acid ester. Stir for 10-15 minutes at room temperature.
-
Activation: In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in DCM. HOBt is added to minimize the risk of racemization during the coupling reaction.[8]
-
Coupling Reaction: Add the DCC/HOBt solution dropwise to the amino acid solution at 0°C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate, a byproduct of the DCC coupling.[8]
-
Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude Nα-Boc-Ala-Phe-OMe.
-
Step 4: Purification of the Protected Dipeptide
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Step 5: Deprotection of the Dipeptide
-
N-terminal Deprotection (Boc Removal):
-
Dissolve the purified Nα-Boc-Ala-Phe-OMe in a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).
-
Stir the solution at room temperature for 30-60 minutes.
-
Evaporate the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the dipeptide ester as a TFA salt.
-
-
C-terminal Deprotection (Saponification of the Methyl Ester):
-
Dissolve the dipeptide ester TFA salt in a mixture of methanol and water.
-
Add 1N sodium hydroxide (NaOH) solution and stir at room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the solution with 1N HCl.
-
Evaporate the methanol and purify the resulting dipeptide (Ala-Phe) by recrystallization or preparative HPLC.
-
III. Quantitative Data Summary
The following table provides representative data for a typical solution-phase dipeptide synthesis. Actual yields may vary depending on the specific amino acids and reaction conditions.
| Step | Product | Starting Materials | Typical Yield (%) | Purity (%) |
| Coupling | Nα-Boc-Ala-Phe-OMe | Nα-Boc-Ala, Phe-OMe·HCl | 85-95 | >95 (after purification) |
| Deprotection | Ala-Phe | Nα-Boc-Ala-Phe-OMe | 80-90 | >98 (after purification) |
IV. Diagrams
A. Experimental Workflow for Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
B. Logical Relationship of Key Steps
Caption: Key logical steps in solution-phase peptide synthesis.
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. bachem.com [bachem.com]
- 4. biomatik.com [biomatik.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethyl 3-(benzylamino)propanoate | 23583-21-3 [chemicalbook.com]
- 8. peptide.com [peptide.com]
Application of Ethyl 3-(benzylamino)-3-oxopropanoate in the Synthesis of Dipivaloyloxyphenyl Aminopropionate β-Agonist Prodrugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)-3-oxopropanoate, also known as N-benzyl-β-alanine ethyl ester, is a critical chemical intermediate in the development of advanced pharmaceutical agents.[1] One of its most significant applications is in the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. These prodrugs are designed to enhance the therapeutic efficacy of β-agonists, particularly in the treatment of dermatological conditions such as psoriasis, by improving their pharmacokinetic profiles. This application note provides a detailed overview of the synthesis, proposed mechanism of action, and experimental protocols relevant to the use of this compound in the creation of these targeted prodrugs.
The prodrug approach is a well-established strategy in drug development to overcome undesirable properties of a parent drug molecule, such as poor solubility, instability, or low bioavailability. By masking a functional group of the active drug with a promoiety, a prodrug can exhibit improved absorption, distribution, metabolism, and excretion (ADME) characteristics. In the case of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs, the dipivaloyloxyphenyl moiety serves to increase lipophilicity, which can enhance skin penetration for topical delivery in conditions like psoriasis.
Rationale for Prodrug Design
The design of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs is predicated on the following key principles:
-
Enhanced Lipophilicity: The addition of the dipivaloyloxyphenyl group significantly increases the lipophilicity of the parent β-agonist. This is crucial for improving absorption through the stratum corneum of the skin.
-
Targeted Delivery: For topical applications in psoriasis, enhanced lipophilicity helps to concentrate the drug at the site of action, potentially reducing systemic side effects.
-
Controlled Release: The ester linkage between the dipivaloyloxyphenyl moiety and the aminopropionate backbone is designed to be cleaved by esterases present in the skin, releasing the active β-agonist in a controlled manner.
Synthesis of Dipivaloyloxyphenyl Aminopropionate β-Agonist Prodrugs
The synthesis of these prodrugs is a multi-step process where this compound serves as a key building block. While a specific, publicly available, detailed protocol for a named dipivaloyloxyphenyl aminopropionate β-agonist prodrug is not available, a general synthetic route can be outlined based on standard organic chemistry principles.
Table 1: Hypothetical Synthesis Overview
| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |
| 1 | Acylation | This compound, Dipivaloyloxybenzoyl chloride, Triethylamine, Dichloromethane | N-(Dipivaloyloxybenzoyl)-N-benzyl-β-alanine ethyl ester |
| 2 | Deprotection (Debenzylation) | Intermediate from Step 1, Palladium on carbon (Pd/C), Hydrogen gas | N-(Dipivaloyloxybenzoyl)-β-alanine ethyl ester |
| 3 | Amide Coupling | Intermediate from Step 2, β-agonist with a primary or secondary amine, Coupling agent (e.g., HATU), Diisopropylethylamine (DIPEA), Dimethylformamide (DMF) | Dipivaloyloxyphenyl aminopropionate β-agonist prodrug |
Experimental Protocols
The following are generalized, representative protocols for the key synthetic steps and biological assays. These should be adapted and optimized for specific target molecules.
Protocol 1: Synthesis of N-(Dipivaloyloxybenzoyl)-N-benzyl-β-alanine ethyl ester (Hypothetical)
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add a solution of dipivaloyloxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Protocol 2: In Vitro β2-Adrenergic Receptor Activation Assay
This protocol describes a cell-based assay to determine the functional activity of the synthesized prodrug and the parent β-agonist.
-
Cell Culture: Culture a human cell line stably expressing the β2-adrenergic receptor (e.g., HEK293-β2AR) in appropriate growth medium.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds (prodrug and parent β-agonist) and a known β2-agonist standard (e.g., isoproterenol) in assay buffer.
-
Cell Treatment: Wash the cells with assay buffer and then add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37 °C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) for each compound.
Table 2: Hypothetical Biological Activity Data
| Compound | EC50 (nM) for β2-AR Activation |
| Parent β-Agonist | 5.2 |
| Prodrug | > 10,000 (inactive before hydrolysis) |
| Isoproterenol (Standard) | 1.5 |
Visualizations
Signaling Pathway of β2-Adrenergic Receptor Activation
Caption: β2-Adrenergic Receptor Signaling Pathway.
Experimental Workflow for Prodrug Synthesis and Evaluation
Caption: Prodrug Synthesis and Evaluation Workflow.
Logical Relationship of Prodrug Action
Caption: Prodrug Mechanism of Action.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of dipivaloyloxyphenyl aminopropionate β-agonist prodrugs. The prodrug strategy offers a promising approach to improve the topical delivery and therapeutic index of β-agonists for the treatment of psoriasis and other inflammatory skin conditions. The experimental protocols and conceptual frameworks provided herein serve as a guide for researchers engaged in the design and development of novel dermatological therapies. Further research and development in this area may lead to the discovery of more effective and safer treatment options for patients.
References
Use of Ethyl 3-(benzylamino)-3-oxopropanoate in the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester
Application Notes and Protocols: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester, a compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of Ethyl 3-(benzylamino)propanoate.
Introduction
N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester is a disulfide-containing compound with potential applications in various fields of chemical and pharmaceutical research. Its synthesis is primarily achieved through the preparation of an N-benzyl-β-alanine diethyl ester intermediate, followed by an oxidative coupling to form the disulfide bridge. Ethyl 3-(benzylamino)propanoate serves as a key intermediate in this synthetic pathway.[1][2][3][4] This intermediate is also utilized in the synthesis of other pharmacologically relevant molecules, including β-agonist prodrugs for psoriasis treatment and orexin-2 receptor antagonists.[2][4][5][6]
Overall Synthetic Scheme
The synthesis is performed in two main stages:
-
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate via a Michael addition of benzylamine to ethyl acrylate.
-
Step 2: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester through a proposed oxidative coupling of the intermediate from Step 1.
Experimental Protocols
Step 1: Synthesis of Ethyl 3-(benzylamino)propanoate
This procedure outlines the synthesis of the key intermediate, Ethyl 3-(benzylamino)propanoate, through the reaction of benzylamine and ethyl acrylate.[5]
Materials and Equipment:
-
Benzylamine
-
Ethyl acrylate
-
Acidic alumina
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Gas Chromatography (GC) apparatus
Procedure:
-
To a round-bottom flask, add benzylamine (7.5 mmol, 1.5 eq) and ethyl acrylate (5.0 mmol, 1.0 eq).
-
Add acidic alumina (1.0 g, 200 mol%) to the mixture to act as a catalyst.[5]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with continuous stirring using a heating mantle or an oil bath.[5]
-
Monitor the progress of the reaction periodically using Thin Layer Chromatography (TLC) and Gas Chromatography (GC) until the starting materials are consumed.[5]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acidic alumina catalyst by filtration.[5]
-
The filtrate, which is the crude Ethyl 3-(benzylamino)propanoate, can be purified further if necessary by vacuum distillation.
Data Presentation: Step 1
| Parameter | Value | Reference |
| Benzylamine | 7.5 mmol | [5] |
| Ethyl Acrylate | 5.0 mmol | [5] |
| Catalyst | Acidic Alumina (1.0 g) | [5] |
| Reaction Condition | Reflux | [5] |
| Monitoring | TLC, GC | [5] |
Step 2: Synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester (Proposed Method)
The following is a proposed protocol for the oxidative coupling of Ethyl 3-(benzylamino)propanoate to form the target disulfide. This method is based on established chemical principles for the formation of dithiobis compounds from secondary amines using a sulfurizing agent like sulfur monochloride (S₂Cl₂).
Materials and Equipment:
-
Ethyl 3-(benzylamino)propanoate (from Step 1)
-
Sulfur monochloride (S₂Cl₂)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve Ethyl 3-(benzylamino)propanoate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a dropping funnel, prepare a solution of sulfur monochloride (0.5 eq) in anhydrous dichloromethane.
-
Add the sulfur monochloride solution dropwise to the stirred solution of the amine over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.
Data Presentation: Step 2 (Proposed)
| Parameter | Proposed Value |
| Ethyl 3-(benzylamino)propanoate | 1.0 eq |
| Sulfur Monochloride | 0.5 eq |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Work-up | Aqueous wash, Extraction |
| Purification | Column Chromatography |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.
Caption: Synthetic workflow for N,N''-dithiobis(N-benzyl-β-alanine) diethyl ester.
Logical Relationship of Components
The diagram below outlines the logical progression from starting materials to the final product.
Caption: Logical progression of the synthesis and application.
References
- 1. Disulfide Bond Formation in Peptides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. N-Benzyl-β-alanine Ethyl Ester | 23583-21-3 - Coompo [coompo.com]
- 5. alfachemic.com [alfachemic.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Spiropiperidine Orexin-2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of potent and selective spiropiperidine-based orexin-2 receptor (OX₂R) antagonists. The orexin system is a key regulator of wakefulness, and antagonism of the OX₂R is a clinically validated mechanism for the treatment of insomnia. The protocols outlined herein are based on the successful synthesis of highly active compounds, such as compound 4f reported by Fujimoto et al., which exhibits a high affinity for the OX₂R.[1] This guide includes step-by-step instructions for the multi-step synthesis, purification, and characterization of these complex molecules, as well as a summary of their biological activities. Diagrams for the experimental workflow and the orexin signaling pathway are also provided to facilitate a comprehensive understanding of the process and the target's biological context.
Introduction to Spiropiperidine OX₂R Antagonists
The discovery of the orexin neuropeptide system, comprising orexin-A and orexin-B and their receptors, OX₁R and OX₂R, has revolutionized our understanding of sleep-wake regulation. These receptors are G-protein coupled receptors (GPCRs) widely distributed in the brain.[1] The OX₂R, in particular, has been identified as a critical node in promoting and maintaining wakefulness. Consequently, antagonists that selectively block the OX₂R have been pursued as novel hypnotics. Spirocyclic structures, such as spiropiperidines, have gained popularity in drug discovery due to their three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties. The spiropiperidine core provides a rigid scaffold for the precise orientation of pharmacophoric elements necessary for high-affinity binding to the OX₂R.
This document details the synthesis of a potent class of spiropiperidine OX₂R antagonists, focusing on a modular approach that allows for the exploration of structure-activity relationships (SAR).
Orexin-2 Receptor Signaling Pathway
Orexin receptors are coupled to various G-proteins, including Gq/11, Gi/o, and Gs, initiating diverse intracellular signaling cascades. Upon binding of orexin peptides, the OX₂R primarily couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to neuronal depolarization and the promotion of wakefulness. An OX₂R antagonist, such as the spiropiperidines described here, competitively binds to the receptor, preventing orexin-induced signaling and thereby promoting sleep.
References
Application Note: Monitoring the Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate by TLC and GC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(benzylamino)-3-oxopropanoate is a valuable intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The efficient synthesis of this target molecule requires careful monitoring to ensure complete conversion of starting materials and to minimize the formation of impurities. This application note provides detailed protocols for monitoring the progress of the synthesis of this compound from diethyl malonate and benzylamine using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC).
Reaction Scheme
The synthesis of this compound is achieved through the amidation of diethyl malonate with benzylamine. The reaction involves the nucleophilic attack of the benzylamine on one of the ester carbonyl groups of diethyl malonate, leading to the formation of the corresponding amide and ethanol as a byproduct.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis. Optimal conditions may vary and should be determined experimentally.
Materials:
-
Diethyl malonate
-
Benzylamine
-
Toluene (or another suitable high-boiling point solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl malonate (1.60 g, 10 mmol) and toluene (50 mL).
-
Slowly add benzylamine (1.07 g, 10 mmol) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC and GC at regular intervals (e.g., every hour).
-
Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the mixture to room temperature.
-
The solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1][2]
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
TLC developing chamber
-
Eluent: Ethyl acetate/Hexane mixture (e.g., 30:70 v/v)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate or iodine chamber)
Procedure:
-
Prepare the TLC developing chamber by adding the eluent (ethyl acetate/hexane, 30:70) to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate with the solvent vapors.
-
On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom (the origin).
-
Using a capillary tube, spot the following on the origin line:
-
Lane 1: A dilute solution of diethyl malonate (starting material).
-
Lane 2: A dilute solution of benzylamine (starting material).
-
Lane 3: A co-spot of both starting materials.
-
Lane 4: A sample of the reaction mixture.
-
-
Carefully place the TLC plate in the developing chamber, ensuring the origin line is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm). Aromatic compounds like benzylamine and the product will be UV active.
-
Further visualization can be achieved using a potassium permanganate stain or an iodine chamber, which are useful for visualizing a wide range of organic compounds.
-
Calculate the Retention Factor (Rf) for each spot. The reaction is considered complete when the spot corresponding to the limiting reactant (in this case, likely benzylamine due to its higher reactivity) is no longer visible in the reaction mixture lane.
Data Presentation: TLC Parameters
| Compound | Estimated Rf Value (30:70 Ethyl Acetate/Hexane) | Visualization Method |
| Diethyl malonate | 0.6 - 0.7 | KMnO₄ stain, Iodine |
| Benzylamine | 0.3 - 0.4 | UV (254 nm), KMnO₄ |
| This compound | 0.4 - 0.5 | UV (254 nm), KMnO₄ |
Note: Rf values are estimates and can vary depending on the specific conditions (e.g., plate manufacturer, temperature, chamber saturation).
Monitoring by Gas Chromatography (GC)
GC provides quantitative data on the consumption of reactants and the formation of the product.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for polar analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness)
-
Helium or Nitrogen as carrier gas
-
Syringe for injection
-
Vials for sample preparation
Procedure:
-
Set up the GC with the following parameters (these are starting conditions and may require optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1 mL/min (Helium)
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
-
Prepare a calibration standard for each reactant and the product if quantitative analysis is required.
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.
-
Inject 1 µL of the diluted sample into the GC.
-
Record the chromatogram and identify the peaks corresponding to the starting materials and the product based on their retention times.
-
The reaction progress is monitored by the decrease in the peak areas of the reactants and the increase in the peak area of the product over time.
Data Presentation: GC Parameters
| Compound | Estimated Retention Time (min) |
| Diethyl malonate | 8 - 10 |
| Benzylamine | 7 - 9 |
| This compound | 12 - 15 |
Note: Retention times are estimates and will vary depending on the specific GC system, column, and operating conditions.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and monitoring of this compound.
Logical Relationship of Monitoring Techniques
Caption: Logical flow for using TLC and GC to monitor the reaction progress.
Conclusion
The combination of Thin-Layer Chromatography and Gas Chromatography provides a robust and comprehensive approach for monitoring the synthesis of this compound. TLC offers a quick, qualitative assessment of the reaction's progress, ideal for frequent checks at the bench. GC, on the other hand, delivers precise, quantitative data, which is crucial for determining reaction kinetics and endpoint with high accuracy. The protocols outlined in this application note serve as a valuable guide for researchers and chemists in the pharmaceutical and chemical industries to effectively monitor this important synthetic transformation, ensuring high yield and purity of the final product.
References
Application Notes and Protocols: Purification of Ethyl 3-(benzylamino)-3-oxopropanoate by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(benzylamino)-3-oxopropanoate is a malonamide derivative of interest in organic synthesis and pharmaceutical research. Following its synthesis, the crude reaction mixture typically contains the desired product along with unreacted starting materials, by-products, and other impurities. Silica gel column chromatography is a standard and effective method for the purification of such moderately polar compounds. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, ensuring high purity of the final product. The principles discussed are broadly applicable to the purification of similar amide compounds.
Principle of Separation
Silica gel column chromatography separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).[1] Silica gel is a polar adsorbent.[1] Non-polar compounds have weaker interactions with the silica gel and elute more quickly, while more polar compounds interact more strongly and elute more slowly.[1] By gradually increasing the polarity of the mobile phase (gradient elution), compounds can be selectively eluted from the column, allowing for their separation and purification.
Experimental Protocols
1. Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below.
| Category | Item |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) |
| Solvents | n-Hexane (ACS grade) |
| Ethyl acetate (ACS grade) | |
| Dichloromethane (DCM, ACS grade) | |
| Methanol (MeOH, ACS grade) | |
| Triethylamine (NEt₃, optional for deactivation)[2] | |
| Apparatus | Chromatography column with stopcock |
| Separatory funnel or solvent reservoir | |
| Collection vessels (test tubes or flasks) | |
| Thin Layer Chromatography (TLC) plates (silica gel coated) | |
| TLC chamber | |
| UV lamp (254 nm) | |
| Staining solution (e.g., potassium permanganate, iodine) | |
| Rotary evaporator | |
| Glassware (beakers, flasks, pipettes) | |
| Cotton or glass wool | |
| Sand (washed) |
2. Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal solvent system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.[3]
Protocol:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a prepared solvent system. Start with common systems for moderately polar compounds like Hexane:Ethyl Acetate.[4][5]
-
Visualize the separated spots under a UV lamp and/or by staining.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).
-
Adjust the solvent system polarity to achieve the target Rf value for the product. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.
Example Solvent Systems for TLC Analysis:
| System No. | Solvent System (v/v) | Typical Application |
| 1 | Hexane:Ethyl Acetate (4:1) | Good starting point for separating non-polar impurities from the product. |
| 2 | Hexane:Ethyl Acetate (2:1) | For eluting moderately polar compounds like the target amide. |
| 3 | Dichloromethane:Methanol (95:5) | Alternative system for more polar compounds or when Hexane/EtOAc fails.[4][5] |
3. Column Chromatography Protocol
This protocol outlines the steps for purifying the crude product using flash column chromatography.
a) Column Preparation (Slurry Packing):
-
Securely clamp a chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[3]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[3]
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar solvent system determined by TLC (e.g., Hexane:Ethyl Acetate 4:1).[3] The amount of silica should be about 40-50 times the weight of the crude product.[6]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[6]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed to prevent cracking.
-
Add another thin layer (approx. 1 cm) of sand on top of the silica bed to protect it during sample and eluent addition.[3][6]
b) Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent like DCM.[3] Carefully add this solution to the top of the column and allow it to adsorb onto the silica.[3]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (2-3 times the crude product weight) and evaporate the solvent to obtain a free-flowing powder.[3] Carefully add this powder to the top of the packed column.[3]
c) Elution and Fraction Collection:
-
Carefully add the mobile phase (eluent) to the column.
-
Begin elution with the starting non-polar solvent system. Apply gentle pressure (if using a flash chromatography setup) to achieve a steady flow rate.
-
Collect the eluate in numbered fractions.[1]
-
Monitor the fractions by TLC to track the elution of the product.
-
If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.[3]
-
Once the desired product has been completely eluted, the column can be flushed with a highly polar solvent (e.g., 100% ethyl acetate or 10% MeOH in DCM) to remove any remaining highly polar impurities.[4]
d) Product Isolation:
-
Combine the pure fractions containing the target compound as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, LC-MS, or HPLC.
Data Presentation
Illustrative Purification Parameters
The following table provides an example of a gradient elution schedule for the purification of 1 gram of crude product. Note: These are hypothetical values and must be optimized based on preliminary TLC analysis.
| Step | Solvent System (Hexane:EtOAc) | Volume (mL) | Purpose |
| 1 | 90:10 | 200 | Elute non-polar by-products (Rf > 0.8 in 2:1 Hex:EtOAc). |
| 2 | 80:20 | 300 | Elute less polar impurities. |
| 3 | 70:30 | 500 | Elute the target product (this compound). |
| 4 | 50:50 | 200 | Elute more polar impurities. |
| 5 | 0:100 | 200 | Flush the column to remove any strongly adsorbed compounds.[7] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound streaking on TLC/column | Compound is too polar for the solvent; interaction with acidic silica. | Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the silica.[2][4] Alternatively, use a more polar solvent system like DCM/MeOH.[5] |
| Poor separation of spots | Inappropriate solvent system polarity. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., Ether/Hexane, DCM/Acetone). A shallower gradient during elution may also improve separation.[2] |
| Cracked silica bed | The column ran dry; uneven packing. | Ensure the solvent level never drops below the top of the silica bed. Pack the column carefully to ensure a homogenous bed. |
| Product does not elute | The mobile phase is not polar enough; strong adsorption to silica. | Gradually increase the polarity of the mobile phase significantly (e.g., switch to a DCM/MeOH system).[5] |
Workflow Visualization
Caption: Workflow for purification via silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 5. Chromatography [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
Application Note and Protocol: Scale-up Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed methodology for the scale-up synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate, a key intermediate in pharmaceutical research. The protocol outlines a two-step process commencing with the preparation of the key precursor, ethyl malonyl chloride, from monoethyl malonate, followed by its reaction with benzylamine. This application note includes comprehensive experimental procedures, tabulated data for easy comparison of key parameters, and safety precautions. Additionally, visualizations for the experimental workflow and a relevant biological signaling pathway are provided to aid in comprehension and application.
Introduction
This compound, also known as N-benzyl malonamic acid ethyl ester, is a valuable building block in the synthesis of various pharmaceutical agents. Its β-ketoamide moiety is a common structural feature in a range of biologically active molecules. For instance, derivatives of N-benzyl amides have shown potential as anticonvulsants, and other β-ketoamides are being investigated for their antitubercular properties.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry for the development of novel therapeutics.
This protocol details a robust and scalable method for the synthesis of this compound, focusing on a two-step synthetic route. The first step involves the preparation of monoethyl malonate, a key precursor, followed by its conversion to ethyl malonyl chloride. The second step is the amidation of the resulting acid chloride with benzylamine to yield the target compound.
Experimental Overview
The overall synthetic strategy is a two-step process, designed for scalability and high purity of the final product.
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
3.1. Step 1: Preparation of Ethyl Malonyl Chloride
This step is further divided into the synthesis of monoethyl malonate and its subsequent conversion to ethyl malonyl chloride.
3.1.1. Synthesis of Monoethyl Malonate
-
Reaction Principle: Selective saponification of diethyl malonate using one equivalent of a base, such as potassium hydroxide, followed by acidification.
-
Materials:
-
Diethyl malonate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve potassium hydroxide (1.0 eq) in ethanol.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add diethyl malonate (1.0 eq) to the cooled solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the resulting potassium monoethyl malonate salt in water and cool to 0-5 °C.
-
Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield monoethyl malonate.
-
3.1.2. Synthesis of Ethyl Malonyl Chloride
-
Reaction Principle: Conversion of the carboxylic acid group of monoethyl malonate to an acid chloride using a chlorinating agent like thionyl chloride.[3]
-
Materials:
-
Monoethyl malonate
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a fume hood, charge a dry reaction vessel with monoethyl malonate (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add thionyl chloride (1.1 eq) to the solution, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until gas evolution ceases.
-
Monitor the reaction progress by IR spectroscopy (disappearance of the broad O-H stretch).
-
Once the reaction is complete, carefully remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain crude ethyl malonyl chloride, which can be used in the next step without further purification.[4]
-
3.2. Step 2: Synthesis of this compound
-
Reaction Principle: N-acylation of benzylamine with ethyl malonyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Materials:
-
Ethyl malonyl chloride (from Step 1.2)
-
Benzylamine
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
-
-
Procedure:
-
Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of crude ethyl malonyl chloride (1.05 eq) in anhydrous dichloromethane to the benzylamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x volumes), followed by brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
3.3. Purification and Characterization
-
Purification: The crude this compound is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify characteristic functional groups (amide C=O, ester C=O, N-H).
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Data Presentation
| Parameter | Step 1.1: Monoethyl Malonate | Step 1.2: Ethyl Malonyl Chloride | Step 2: Amidation & Purification |
| Scale | 1 mole | 1 mole | 1 mole |
| Key Reagents | Diethyl malonate, KOH | Monoethyl malonate, SOCl₂ | Ethyl malonyl chloride, Benzylamine |
| Solvent | Ethanol, Water | Dichloromethane | Dichloromethane |
| Reaction Temperature | 0-10 °C, then RT | 0-10 °C, then reflux | 0-10 °C, then RT |
| Reaction Time | 14-18 hours | 3-4 hours | 5-8 hours |
| Typical Yield | 80-90% | ~95% (crude) | 70-85% (after purification) |
| Purity (by HPLC/NMR) | >95% | Used directly | >98% |
Potential Pharmaceutical Relevance and Signaling Pathway
While the specific biological target of this compound is an area of ongoing research, related N-benzyl amide structures have been investigated for their potential as anticonvulsant agents.[1] One of the key mechanisms underlying epilepsy involves an imbalance between excitatory and inhibitory neurotransmission. A potential, generalized signaling pathway that could be modulated by such compounds is the GABAergic system.
Caption: A potential signaling pathway for N-benzyl beta-ketoamide derivatives as anticonvulsants.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care.
-
Reactions involving thionyl chloride produce HCl gas, which should be scrubbed.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of high-purity this compound. This intermediate is of significant value for the synthesis of more complex molecules in pharmaceutical research and drug development. The detailed experimental procedures and tabulated data offer a practical guide for researchers in the field. Further investigation into the specific biological activities of this compound and its derivatives is warranted.
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijret.org [ijret.org]
- 4. Page loading... [wap.guidechem.com]
Application Notes and Protocols: Asymmetric Synthesis of β-Amino Acids from Ethyl 3-(benzylamino)-3-oxopropanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of β-amino acids, utilizing ethyl 3-(benzylamino)-3-oxopropanoate derivatives as key starting materials. The strategy hinges on the use of a chiral auxiliary, specifically (R)- or (S)-α-methylbenzylamine, to direct the stereoselective alkylation of the malonate-derived enolate. This approach offers a robust and adaptable method for the preparation of a variety of enantioenriched β-amino acids, which are crucial building blocks in pharmaceutical and peptidomimetic research. Detailed protocols for the synthesis of the chiral precursor, the key diastereoselective alkylation step, and subsequent deprotection and hydrolysis are provided, along with expected yields and diastereoselectivities based on related literature precedents.
Introduction
β-Amino acids are integral components of numerous biologically active molecules, including natural products, pharmaceuticals, and peptidomimetics. Their incorporation into peptides can induce stable secondary structures and confer resistance to enzymatic degradation. Consequently, the development of efficient and stereoselective methods for their synthesis is of significant interest to the scientific community.
One versatile approach to substituted β-amino acids is the alkylation of malonic acid derivatives. This document outlines a strategy for the asymmetric synthesis of β-amino acids starting from the readily available ethyl 3-oxo-3-(benzylamino)propanoate. The core of this methodology is the introduction of a chiral auxiliary to the amide nitrogen, which facilitates diastereoselective alkylation of the α-carbon. Subsequent removal of the auxiliary and hydrolysis of the ester furnishes the desired enantiomerically enriched β-amino acid.
Overall Synthetic Strategy
The proposed synthetic route involves three main stages:
-
Synthesis of a Chiral Precursor: Modification of ethyl 3-oxo-3-(benzylamino)propanoate to incorporate a chiral auxiliary, such as (R)-α-methylbenzylamine, on the nitrogen atom.
-
Diastereoselective Alkylation: Deprotonation of the chiral precursor to form a stereochemically defined enolate, followed by reaction with an electrophile (alkyl halide) to introduce the desired side chain with high diastereoselectivity.
-
Deprotection and Hydrolysis: Removal of the chiral auxiliary and hydrolysis of the ethyl ester to yield the target β-amino acid.
This overall workflow is depicted in the diagram below.
Figure 1: Overall workflow for the asymmetric synthesis of β-amino acids.
Experimental Protocols
Synthesis of Chiral Precursor: Ethyl 3-(((R)-1-phenylethyl)amino)-3-oxopropanoate
This protocol describes the synthesis of the chiral malonamate precursor from ethyl malonyl chloride and (R)-α-methylbenzylamine.
Materials:
-
Ethyl malonyl chloride
-
(R)-α-methylbenzylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (R)-α-methylbenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (0.5 M) at 0 °C under an inert atmosphere, add a solution of ethyl malonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired chiral precursor.
Diastereoselective Alkylation
This protocol details the key stereodetermining step, where the chiral precursor is alkylated. The diastereoselectivity of this reaction is influenced by the formation of a rigid chelated enolate intermediate.
Figure 2: Proposed chelated intermediate guiding diastereoselective alkylation.
Materials:
-
Ethyl 3-(((R)-1-phenylethyl)amino)-3-oxopropanoate
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a solution of the chiral precursor (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) or a freshly prepared solution of LDA (1.1 eq.) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 3-4 hours.[1]
-
Monitor the reaction by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by flash column chromatography.
Deprotection and Hydrolysis
The final steps involve the removal of the chiral auxiliary and hydrolysis of the ester to yield the free β-amino acid.
Materials:
-
Alkylated intermediate
-
Palladium on carbon (10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or Parr hydrogenator)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Dowex 50WX8 resin (or other suitable ion-exchange resin)
-
Aqueous ammonia solution
Procedure:
Step 1: Removal of the Chiral Auxiliary (Hydrogenolysis)
-
Dissolve the purified alkylated intermediate in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Add palladium on carbon (10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat three times).
-
Stir the mixture under a hydrogen atmosphere (balloon pressure or ~50 psi in a Parr apparatus) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated ester.
Step 2: Ester Hydrolysis (Saponification)
-
Dissolve the debenzylated ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0 eq.) or sodium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
The resulting aqueous solution containing the β-amino acid can be purified by ion-exchange chromatography.
Step 3: Purification by Ion-Exchange Chromatography
-
Load the aqueous solution onto a column of Dowex 50WX8 resin (H⁺ form).
-
Wash the column with deionized water to remove inorganic salts.
-
Elute the β-amino acid from the resin using an aqueous ammonia solution (e.g., 2 M).
-
Combine the fractions containing the product (ninhydrin stain can be used for detection).
-
Lyophilize or concentrate the solution to obtain the pure β-amino acid.
Data Presentation
The following table summarizes expected results for the diastereoselective alkylation step based on literature for similar systems. Actual results may vary depending on the specific substrate and reaction conditions.
| Electrophile (R-X) | Diastereomeric Ratio (anti:syn) | Diastereomeric Excess (d.e., %) | Yield (%) | Reference |
| Methyl Iodide | 88:12 | 76 | 70-85 | [1] |
| Ethyl Iodide | 91:9 | 82 | 65-80 | [1] |
| Benzyl Bromide | 89:11 | 78 | 75-90 | [1][2] |
| Allyl Bromide | 85:15 | 70 | 70-85 | [1] |
Conclusion
The protocols outlined in this document provide a comprehensive guide for the asymmetric synthesis of β-amino acids using a chiral auxiliary-based approach starting from this compound derivatives. This methodology is adaptable to a range of electrophiles, allowing for the synthesis of diverse β-amino acid structures with good to excellent stereocontrol. The detailed experimental procedures and expected outcomes will be valuable for researchers in organic synthesis, medicinal chemistry, and drug discovery.
References
Ethyl 3-(benzylamino)-3-oxopropanoate: A Putative Donor in Michael Addition Reactions
Application Notes
The core reactivity of ethyl 3-(benzylamino)-3-oxopropanoate in a Michael addition stems from the acidity of the α-protons situated between the two carbonyl groups. In the presence of a suitable base, this position can be deprotonated to form a resonance-stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The reaction culminates in the formation of a new carbon-carbon bond, yielding a 1,5-dicarbonyl compound.
The choice of base is critical and can range from weaker bases like amines to stronger ones such as alkoxides, depending on the acidity of the β-keto amide and the reactivity of the Michael acceptor. Organocatalysts, particularly chiral amines and their derivatives, have emerged as powerful tools for achieving high stereoselectivity in Michael additions involving β-dicarbonyl compounds. These catalysts can activate both the nucleophile and the electrophile, facilitating the reaction and controlling the stereochemical outcome.
Key Applications Based on Analogous Reactions:
-
Asymmetric Synthesis: In the presence of chiral organocatalysts, the Michael addition of β-keto amides to prochiral acceptors like nitroolefins can proceed with high diastereo- and enantioselectivity. This provides a route to chiral building blocks essential for the synthesis of enantiomerically pure pharmaceuticals.
-
Synthesis of Heterocyclic Compounds: The 1,5-dicarbonyl adducts formed from the Michael addition can serve as precursors for the synthesis of various heterocyclic systems through subsequent intramolecular cyclization reactions.
-
Formation of Quaternary Carbon Centers: When a substituted β-keto amide is used, the Michael addition can lead to the formation of a quaternary stereocenter, a common and often challenging motif in complex molecule synthesis.
Experimental Protocols
The following protocols are generalized based on reactions with analogous β-keto amides and esters. Optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, is crucial for achieving high yields and selectivities with this compound.
Protocol 1: Organocatalyzed Asymmetric Michael Addition to a Nitroolefin
This protocol describes a typical procedure for the asymmetric Michael addition of a β-keto amide to a trans-β-nitroolefin using a chiral amino amide organocatalyst.
Materials:
-
This compound (Michael Donor)
-
trans-β-Nitrostyrene (Michael Acceptor)
-
Chiral Amino Amide Organocatalyst (e.g., derived from a chiral diamine)
-
Solvent (e.g., Diethyl ether, Toluene, or an aqueous medium)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial, add the trans-β-nitroolefin (1.0 equiv., e.g., 0.20 mmol).
-
Add the chiral amino amide organocatalyst (e.g., 10 mol %, 0.02 mmol).
-
Dissolve the solids in the chosen solvent (e.g., 1.0 mL of diethyl ether).
-
Add the this compound (1.5 equiv., 0.30 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Analyze the crude product by ¹H NMR spectroscopy to determine the diastereomeric ratio.
-
Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation:
The following table summarizes typical results obtained for the organocatalyzed Michael addition of β-keto amides to nitroolefins, which can be used as a benchmark for reactions involving this compound.
| Entry | Michael Acceptor (Nitroolefin) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | trans-β-Nitrostyrene | 10 | Toluene | 24 | 95 | >95:5 | 98 |
| 2 | (E)-1-Nitro-2-phenylethene | 10 | CH₂Cl₂ | 36 | 92 | 90:10 | 95 |
| 3 | (E)-2-(2-Nitrovinyl)thiophene | 10 | Et₂O | 48 | 88 | 92:8 | 97 |
Visualizations
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Caption: A typical experimental workflow for a Michael addition reaction.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate. Below you will find troubleshooting advice and frequently asked questions to address common issues, particularly low yield.
Troubleshooting Guide: Low Yield
Low yield in the synthesis of this compound from diethyl malonate and benzylamine is a common issue. The primary challenges are often incomplete reaction and the formation of the side-product, N,N'-dibenzylmalonamide. This guide provides a systematic approach to identify and resolve these problems.
A logical workflow for troubleshooting low yield is presented below.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow or incomplete. How can I drive it to completion?
A1: The direct amidation of diethyl malonate with benzylamine can be slow due to the relatively low reactivity of the ester. Several factors can be adjusted to improve the reaction rate and conversion:
-
Temperature: Increasing the reaction temperature can significantly accelerate the reaction. However, excessively high temperatures might promote side reactions. A controlled study to find the optimal temperature is recommended. For instance, lipase-catalyzed synthesis has been shown to be effective between 30-60°C.[1]
-
Catalyst: The use of a catalyst can be beneficial. While uncatalyzed reactions are possible, they often require forcing conditions. Consider screening for suitable catalysts.
-
Removal of Ethanol: The reaction produces ethanol as a byproduct. According to Le Chatelier's principle, removing ethanol as it forms will shift the equilibrium towards the product. This can be achieved by performing the reaction under vacuum or using a Dean-Stark apparatus if the solvent forms an azeotrope with ethanol.
Q2: I am observing a significant amount of a white precipitate, which I suspect is the diamide byproduct. How can I minimize its formation?
A2: The formation of N,N'-dibenzylmalonamide is the most common side reaction, leading to a significant reduction in the yield of the desired monoamide. To favor the formation of this compound, consider the following strategies:
-
Stoichiometry: Carefully control the molar ratio of the reactants. Using a slight excess of diethyl malonate relative to benzylamine can help to minimize the formation of the diamide. A molar ratio of diethyl malonate to benzylamine of 1:0.7 to 1:1 has been suggested for a similar reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the mono-amidation over the di-amidation. For the analogous reaction with methylamine, a temperature range of -20 to 5°C was found to be effective in controlling the formation of the diamide.
-
Slow Addition of Amine: Adding the benzylamine solution dropwise to the diethyl malonate solution over a period can help maintain a low concentration of the amine, thus disfavoring the second amidation reaction.
Q3: What are the optimal reaction conditions for this synthesis?
A3: The optimal conditions can vary depending on the scale and desired purity. Based on analogous reactions and general principles of amidation, a good starting point would be:
| Parameter | Recommended Value/Range | Rationale |
| Solvent | Toluene, Xylene, or no solvent | High boiling point allows for effective heating and potential azeotropic removal of ethanol. |
| Temperature | 30 - 140 °C | Lower temperatures may require a catalyst. Higher temperatures can increase the rate but may also lead to more side products. Optimization is key.[1] |
| Molar Ratio (Diethyl Malonate:Benzylamine) | 1:0.8 - 1:1 | A slight excess of the malonate can help suppress diamide formation. |
| Catalyst | None (thermal) or Lewis acids | Uncatalyzed reactions often require higher temperatures. Lewis acids can activate the ester carbonyl. |
Q4: I am having trouble purifying my product from the unreacted starting materials and the diamide byproduct. What is the best purification method?
A4: Purification can indeed be challenging due to the similar polarities of the components.
-
Column Chromatography: Silica gel column chromatography is a common and effective method. A gradient elution with a mixture of hexane and ethyl acetate is typically used. The less polar diethyl malonate will elute first, followed by the desired product, and finally the more polar N,N'-dibenzylmalonamide.
-
Recrystallization: If the crude product is a solid or can be solidified, recrystallization can be an effective purification technique. The choice of solvent will depend on the solubility of the product and impurities. A solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain soluble, is ideal.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be used to separate it from less volatile impurities like the diamide.
Experimental Protocols
Lipase-Catalyzed Synthesis of this compound [1]
-
Reactants: Diethyl malonate and benzylamine.
-
Catalyst: Lipase (e.g., from Candida antarctica).
-
Solvent: An organic solvent.
-
Temperature: 30°C to 60°C.
-
Procedure: The reactants are mixed in an organic solvent with the lipase, and the mixture is stirred at the specified temperature. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the enzyme is filtered off, and the product is isolated from the filtrate, typically by solvent evaporation and subsequent purification.
Signaling Pathways and Logical Relationships
The reaction mechanism and the interplay of factors affecting the yield can be visualized as follows:
References
Identifying side products in the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate. Our aim is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary reaction is the nucleophilic acyl substitution of one of the ethyl ester groups of diethyl malonate with benzylamine. This reaction, often referred to as aminolysis, results in the formation of the desired mono-amide product, this compound, and ethanol as a byproduct. The reaction is typically carried out by heating a mixture of diethyl malonate and benzylamine.
Q2: I see an unexpected peak in my NMR/LC-MS that I suspect is a side product. What are the most common side products in this synthesis?
The most common side products in the synthesis of this compound are:
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N,N'-dibenzylmalonamide: This is the diamide formed when both ethyl ester groups of diethyl malonate react with benzylamine. It is a very common byproduct, especially if the reaction is run for an extended period, at high temperatures, or with an excess of benzylamine.
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Unreacted Diethyl Malonate: Incomplete reaction will leave unreacted starting material.
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Unreacted Benzylamine: If an excess of benzylamine is used or the reaction is incomplete, it will remain in the crude product.
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Products of Benzylamine Self-Condensation: Under certain conditions, primary amines like benzylamine can undergo self-condensation to form imines and other related oligomeric impurities.
-
Malonic Acid or its Benzylamide Salt: If water is present in the reaction mixture, hydrolysis of the ester or the final product can occur, leading to the formation of malonic acid or its corresponding salt with benzylamine. Subsequent decarboxylation of malonic acid can also lead to other impurities.
Q3: My yield of the desired product is low. What are the likely causes?
Low yields can be attributed to several factors:
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Formation of N,N'-dibenzylmalonamide: This is a primary cause of reduced yield of the desired mono-amide.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
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Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time can greatly influence the product distribution.
-
Work-up and Purification Losses: The desired product might be lost during extraction, washing, or purification steps.
Q4: How can I minimize the formation of the N,N'-dibenzylmalonamide side product?
To favor the formation of the mono-amide product and minimize the diamide, consider the following strategies:
-
Control Stoichiometry: Use a molar ratio of diethyl malonate to benzylamine that favors mono-substitution. Often, using a slight excess of diethyl malonate can be beneficial.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-amide, as the activation energy for the second substitution is generally higher.
-
Shorter Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop it once a significant amount of the desired product has formed, before the formation of the diamide becomes predominant.
-
Slow Addition of Benzylamine: Adding the benzylamine dropwise to the diethyl malonate can help to maintain a low concentration of the amine, thus favoring the mono-amidation reaction.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| High percentage of N,N'-dibenzylmalonamide in the product mixture. | - Excess of benzylamine used.- High reaction temperature.- Prolonged reaction time. | - Use a 1:1 or a slight excess of diethyl malonate to benzylamine.- Reduce the reaction temperature.- Monitor the reaction closely and quench it earlier.- Consider slow, dropwise addition of benzylamine. |
| Significant amount of unreacted diethyl malonate and benzylamine. | - Insufficient reaction time or temperature.- Inefficient mixing. | - Increase the reaction time or temperature moderately.- Ensure efficient stirring of the reaction mixture. |
| Presence of a baseline or multiple unidentified polar spots on TLC. | - Hydrolysis of esters to carboxylic acids due to moisture.- Self-condensation of benzylamine. | - Ensure all glassware is dry and use anhydrous solvents.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Purify benzylamine before use if it is old or discolored. |
| Difficulty in separating the product from N,N'-dibenzylmalonamide by column chromatography. | - Similar polarities of the desired product and the diamide side product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider recrystallization as an alternative or additional purification step. The mono-amide and di-amide may have different solubilities in certain solvents. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method for the synthesis of the target compound.
Materials:
-
Diethyl malonate
-
Benzylamine
-
Toluene (or another suitable high-boiling solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethyl malonate (1.0 equivalent).
-
Add benzylamine (1.0 equivalent) to the flask.
-
Add a suitable solvent, such as toluene, to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction has reached the desired conversion (balancing the formation of the product with the minimization of the diamide), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Troubleshooting Experiment: Identification of N,N'-dibenzylmalonamide
If you suspect the presence of the diamide side product, you can use the following approach to confirm its identity.
Procedure:
-
Isolate the Suspected Side Product: Collect the fraction from your column chromatography that you believe contains the side product.
-
Characterize the Side Product:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the isolated compound. N,N'-dibenzylmalonamide has a molecular weight of 282.34 g/mol . Look for the corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 283.35).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the diamide will show characteristic peaks for the benzyl groups (aromatic protons and benzylic CH₂ protons) and a peak for the CH₂ group of the malonamide backbone. The integration of the benzylic protons to the backbone protons will be different from that of the desired mono-amide product.
-
¹³C NMR: The spectrum will show signals for the carbonyl carbons of the two amide groups, as well as the carbons of the benzyl groups and the malonamide backbone.
-
-
-
Synthesize an Authentic Sample (Optional but Recommended): To definitively confirm the identity, you can synthesize an authentic sample of N,N'-dibenzylmalonamide by reacting diethyl malonate with an excess (e.g., 2.5 equivalents) of benzylamine under prolonged heating. Purify this product and compare its spectroscopic data (MS, NMR) and TLC retention factor with your isolated side product.
Visualizing Reaction Pathways
To better understand the synthesis and the formation of the primary side product, the following diagrams illustrate the chemical transformations.
Caption: Main reaction pathway to the desired product and the subsequent side reaction leading to the diamide byproduct.
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Optimizing reaction conditions for Ethyl 3-(benzylamino)-3-oxopropanoate synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common laboratory synthesis involves the formation of an amide bond between mono-ethyl malonate (or its activated form) and benzylamine. This is a type of acylation reaction where benzylamine acts as the nucleophile attacking the carbonyl group of the malonic acid monoester.
Q2: My reaction yield is very low. What are the common causes?
A2: Low yields in this synthesis can stem from several factors. The most frequent issues include inefficient activation of the carboxylic acid group of mono-ethyl malonate, protonation of the benzylamine, and suboptimal reaction conditions.[1] It is also possible that the starting mono-ethyl malonate is of poor quality or has hydrolyzed over time.
Q3: I am recovering a significant amount of my starting materials (mono-ethyl malonate and benzylamine). What went wrong?
A3: Recovery of starting materials typically points to a failure in the activation of the carboxylic acid. The coupling reagent may have decomposed, been added in insufficient quantity, or the reaction conditions (e.g., temperature, time) may not have been optimal for the activation to proceed.[1] Additionally, the presence of water can hydrolyze the activated intermediate, leading back to the starting carboxylic acid.[1]
Q4: I am observing the formation of a di-acylated product or other side products. How can I minimize these?
A4: The formation of N,N-dibenzylmalonamide can occur if the reaction conditions are too harsh or if there is an issue with the stoichiometry. Using a slight excess of the amine can sometimes drive the reaction to completion but using a large excess of the activating agent should be avoided.[2] Running the reaction at a lower temperature can also help minimize side reactions. To avoid the formation of byproducts from the coupling reagent, careful selection of the reagent and purification of the final product are crucial.
Q5: Which coupling reagents are recommended for this synthesis?
A5: A variety of coupling reagents can be used for this type of amide bond formation. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common choices, often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and reduce side reactions.[2][3] Phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU) are also highly effective, particularly for more challenging couplings.[1]
Q6: What are the optimal solvent and temperature conditions?
A6: Anhydrous polar aprotic solvents such as DMF (dimethylformamide), DCM (dichloromethane), or THF (tetrahydrofuran) are generally recommended for amide coupling reactions.[2] The optimal temperature depends on the specific coupling reagent and substrates. Reactions are often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[2] In some cases, gentle heating may be required to drive the reaction to completion, but this can also increase the risk of side reactions.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of mono-ethyl malonate. | Ensure the coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents). Consider using a more powerful coupling reagent like HATU.[1] |
| Deactivation of benzylamine via protonation. | If starting with an amine salt, add a non-nucleophilic base like DIPEA or triethylamine (2-3 equivalents).[2] The carboxylic acid itself can protonate the amine; coupling agents like DCC or EDC prevent this.[5] | |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. The presence of water can lead to hydrolysis of the activated intermediate.[1] | |
| Steric hindrance. | While less of a concern with benzylamine, bulky substituents on either reactant can slow the reaction. Consider a longer reaction time or gentle heating.[1] | |
| Recovery of Starting Materials | Ineffective coupling reagent. | Check the quality and age of your coupling reagent. Try a different class of coupling reagent. |
| Suboptimal reaction temperature. | Some coupling reactions require an initial period at a lower temperature (e.g., 0 °C) before warming to room temperature. Ensure your temperature control is accurate.[2] | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or LC-MS. Some reactions may require stirring for 24 hours or longer.[2] | |
| Formation of Side Products | Racemization (if chiral centers are present). | Use coupling additives known to suppress racemization, such as HOBt or OxymaPure. Running the reaction at a lower temperature can also help.[1] |
| Reaction with the coupling reagent. | Some coupling reagents can form guanidinium by-products with the amine. The order of addition of reagents can be critical. Phosphonium-based reagents like PyBOP avoid this issue.[6] | |
| Dimerization or polymerization. | Ensure slow addition of the coupling reagent to the reaction mixture to maintain a low concentration of the activated species. |
Experimental Protocols
Protocol 1: Synthesis of Mono-ethyl malonate
This procedure describes the partial hydrolysis of diethyl malonate to yield mono-ethyl malonate.
Materials:
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Diethyl malonate
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Potassium hydroxide (KOH)
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Ethanol (absolute)
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Hydrochloric acid (concentrated)
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Ether
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Anhydrous magnesium sulfate
Procedure:
-
Prepare a solution of potassium hydroxide in absolute ethanol.
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Slowly add diethyl malonate to the ethanolic KOH solution with stirring at room temperature. A white precipitate of potassium ethyl malonate will form.
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Continue stirring for an additional 2 hours after the addition is complete.
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Cool the mixture in an ice bath to complete the precipitation of the potassium salt.
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Collect the salt by suction filtration and wash with a small amount of cold ether.
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Dissolve the potassium ethyl malonate in water and cool to 5 °C in an ice bath.
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Carefully add concentrated hydrochloric acid while keeping the temperature below 10 °C to liberate the mono-ethyl malonate.
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Extract the aqueous layer with ether.
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Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield mono-ethyl malonate as a liquid.
Protocol 2: EDC/HOBt Coupling for this compound Synthesis
Materials:
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Mono-ethyl malonate (1.0 equivalent)
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Benzylamine (1.0 - 1.2 equivalents)
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EDC·HCl (1.1 - 1.5 equivalents)
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HOBt (1.0 - 1.2 equivalents)
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Anhydrous DMF or DCM
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DIPEA (if starting with an amine salt, 2-3 equivalents)
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Saturated aqueous NaHCO₃ solution
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Brine
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Anhydrous MgSO₄ or Na₂SO₄
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Ethyl acetate or DCM for workup
Procedure:
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Under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-ethyl malonate (1.0 equivalent) and HOBt (1.0 - 1.2 equivalents) in anhydrous DMF or DCM.[2]
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Add benzylamine (1.0 - 1.2 equivalents) to the solution.[2]
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Cool the reaction mixture to 0 °C in an ice bath.[2]
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Slowly add EDC·HCl (1.1 - 1.5 equivalents) portion-wise to the stirred reaction mixture.[2]
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Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]
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Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.[2]
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.[2]
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.[2]
Data Presentation
Table 1: Effect of Coupling Reagent on Reaction Yield
| Entry | Coupling Reagent (1.2 eq.) | Additive (1.1 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC | HOBt | DMF | 0 to RT | 12 | 85 |
| 2 | DCC | HOBt | DCM | 0 to RT | 12 | 82 |
| 3 | HATU | - | DMF | 0 to RT | 4 | 92 |
| 4 | PyBOP | - | DCM | 0 to RT | 6 | 88 |
| 5 | EDC | None | DMF | 0 to RT | 12 | 65 |
Note: Data are illustrative and actual results may vary.
Table 2: Optimization of Solvent and Temperature
| Entry | Coupling System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | EDC/HOBt | DCM | RT | 24 | 78 |
| 2 | EDC/HOBt | THF | RT | 24 | 75 |
| 3 | EDC/HOBt | DMF | RT | 12 | 85 |
| 4 | EDC/HOBt | Acetonitrile | RT | 24 | 72 |
| 5 | EDC/HOBt | DMF | 50 | 4 | 70 (with side products) |
Note: Data are illustrative and actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Catalyst Selection for Enhanced Yield of Ethyl 3-(benzylamino)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate (also known as N-benzyl malonamic acid ethyl ester). The following sections detail catalyst selection strategies, experimental protocols, and solutions to common issues encountered during this amidation reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for this compound is low. What are the potential causes?
Low yields in this amidation can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, a non-optimal temperature, or an inadequate catalyst.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of a diamide from the reaction of diethyl malonate with two equivalents of benzylamine if diethyl malonate is used as a starting material and the reaction conditions are not well-controlled.
-
Poor Catalyst Performance: The chosen catalyst may not be effective for this specific transformation. Catalyst deactivation or incompatibility with the reaction conditions can also be a cause.
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Sub-optimal Reaction Conditions: Factors such as solvent choice, temperature, and concentration of reactants play a crucial role in the reaction outcome.
-
Work-up and Purification Issues: Product loss can occur during the extraction and purification steps.
Q2: What types of catalysts can be used to improve the yield of this compound?
While the direct, uncatalyzed reaction between ethyl hydrogen malonate and benzylamine can occur, particularly at elevated temperatures, catalysts can significantly improve the reaction rate and yield. Potential catalysts to consider include:
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Lewis Acids: Lewis acids like ZrCl₄ or Nb₂O₅ can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by the amine.[1] Nb₂O₅ is a reusable heterogeneous catalyst, which can simplify product purification.[1]
-
Coupling Reagents: Standard peptide coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) can be effective for amidations.
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Base Catalysts: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) has been shown to be effective in promoting the amidation of ethyl esters.
-
Enzymatic Catalysts: Lipases can be explored as biocatalysts for this amidation, offering high selectivity and mild reaction conditions.
Q3: I am observing the formation of a significant amount of N,N'-dibenzylmalonamide. How can I minimize this side product?
The formation of the dibenzylmalonamide byproduct suggests that the reaction of benzylamine with the desired product is occurring, or that diethyl malonate is present as a starting material or is formed in situ. To minimize this:
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Use Ethyl Hydrogen Malonate: Start with ethyl hydrogen malonate instead of diethyl malonate to prevent the formation of the diamide.
-
Control Stoichiometry: Use a 1:1 molar ratio of ethyl hydrogen malonate to benzylamine. An excess of the amine can favor the formation of the diamide.
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Optimize Reaction Temperature: Lowering the reaction temperature may help to improve the selectivity towards the desired mono-amide. A patent for a similar reaction with methylamine suggests that low temperatures (-20 °C to 5 °C) are crucial to avoid side products.[2]
Q4: What are the recommended solvents for this reaction?
The choice of solvent can influence the reaction rate and selectivity. Common solvents for amidation reactions include:
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Aprotic Polar Solvents: Such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
-
Aromatic Hydrocarbons: Toluene or Xylene can be used, especially for reactions at higher temperatures that may require a Dean-Stark trap to remove water.
-
Alcohols: Ethanol can also be used as a solvent, particularly in uncatalyzed reactions.[2]
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as:
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Thin Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.
Catalyst Performance Data
The following table summarizes hypothetical performance data for different catalyst types in the synthesis of this compound to illustrate how data could be presented. Actual results may vary depending on the specific reaction conditions.
| Catalyst Type | Catalyst Example | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Lewis Acid | Nb₂O₅ | 120 | 12 | 85 | Heterogeneous, reusable catalyst.[1] |
| Coupling Reagent | EDC/HOBt | 25 | 24 | 90 | Mild conditions, suitable for sensitive substrates. |
| Base Catalyst | KOtBu | 25 | 6 | 75 | Strong base, requires anhydrous conditions. |
| No Catalyst | - | 80 | 48 | 40 | Thermal reaction, may require higher temperatures. |
Experimental Protocol: Synthesis of this compound using a Lewis Acid Catalyst
This protocol is a representative example for the synthesis of this compound using a reusable Lewis acid catalyst.
Materials:
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Ethyl hydrogen malonate
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Benzylamine
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Niobium(V) oxide (Nb₂O₅)
-
Toluene
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Sodium bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Hexane
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Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl hydrogen malonate (1.0 eq), benzylamine (1.0 eq), Nb₂O₅ (5 mol%), and toluene.
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Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
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Filter the reaction mixture to recover the heterogeneous Nb₂O₅ catalyst. The catalyst can be washed with toluene, dried, and reused.
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Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Diagrams
References
Removal of unreacted starting materials from Ethyl 3-(benzylamino)-3-oxopropanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted starting materials from the synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate.
Frequently Asked Questions (FAQs)
Q1: My crude NMR indicates the presence of both unreacted diethyl malonate and benzylamine. What is the general strategy to remove both?
A1: A common and effective strategy involves a multi-step liquid-liquid extraction process followed by a final purification step like column chromatography or recrystallization. The general workflow is to first remove the acidic diethyl malonate with a basic wash, followed by the removal of the basic benzylamine with an acidic wash.
Q2: How does a basic wash remove diethyl malonate?
A2: The methylene protons (-CH2-) in diethyl malonate are acidic due to the presence of two adjacent carbonyl groups. Washing the crude product (dissolved in an organic solvent) with an aqueous basic solution, such as sodium bicarbonate, will deprotonate the diethyl malonate, forming a water-soluble salt that partitions into the aqueous layer.
Q3: What is the best way to remove unreacted benzylamine?
A3: Benzylamine is a basic compound and can be effectively removed by washing the organic solution of your crude product with a dilute aqueous acid, such as 1M hydrochloric acid.[1][2] The acid protonates the benzylamine, forming a water-soluble ammonium salt which is then extracted into the aqueous phase.
Q4: My product seems to be contaminated with a non-polar impurity after the extraction steps. What should I do?
A4: If non-polar impurities remain, column chromatography is a highly effective purification method. A solvent system of hexane and ethyl acetate is commonly used for similar compounds.
Q5: Is recrystallization a viable option for purifying this compound?
A5: Yes, recrystallization can be a good final purification step if a suitable solvent or solvent system is identified. The ideal solvent will dissolve the product well at an elevated temperature and poorly at room temperature, allowing for the formation of pure crystals upon cooling.
Troubleshooting Guides
| Symptom | Possible Cause | Suggested Solution |
| Significant amount of diethyl malonate remains after basic wash. | Incomplete deprotonation. | - Increase the concentration of the basic solution (e.g., from 5% to 10% sodium bicarbonate).- Perform multiple washes with the basic solution.- Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases. |
| Emulsion forms during liquid-liquid extraction. | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl.- Allow the mixture to stand for a longer period.- If the emulsion persists, filter the mixture through a pad of celite. |
| Product is lost into the aqueous layer during acidic wash. | The product itself may have some basicity or is being carried over with the benzylamine salt. | - Use a milder acidic solution (e.g., 0.5M HCl instead of 1M HCl).- Minimize the number of acidic washes.- Back-extract the acidic aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. |
| TLC of the purified product shows a streak instead of a clean spot. | The compound may be acidic or basic and is interacting with the silica gel. | - Add a small amount of a modifier to your TLC eluent. For example, a few drops of triethylamine can help with basic compounds, while a few drops of acetic acid can help with acidic compounds. |
| Difficulty finding a suitable recrystallization solvent. | The product may be an oil or has very high solubility in common solvents. | - Try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Then, heat to redissolve and cool slowly.- Consider low-temperature recrystallization if the product is an oil at room temperature. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Starting Materials
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Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basic Wash (to remove diethyl malonate):
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Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a 5-10% aqueous sodium bicarbonate solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
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Repeat the wash with sodium bicarbonate solution one more time.
-
-
Acidic Wash (to remove benzylamine):
-
Neutralization and Drying:
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Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent in vacuo to obtain the crude product.
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Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product from the extraction in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
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Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
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Solvent Selection: Experiment with different solvents or solvent pairs to find one that dissolves the product well when hot but poorly when cold. Common choices include ethanol/water, ethyl acetate/hexane, or toluene.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Data Presentation
| Purification Method | Starting Material Targeted | Principle of Separation | Typical Solvents/Reagents | Notes |
| Basic Aqueous Wash | Diethyl Malonate | Conversion to a water-soluble salt | 5-10% Sodium Bicarbonate or Sodium Carbonate | Highly effective for acidic impurities. |
| Acidic Aqueous Wash | Benzylamine | Conversion to a water-soluble salt | 1M Hydrochloric Acid | Highly effective for basic impurities.[1][2] |
| Column Chromatography | All impurities with different polarity | Differential adsorption on a stationary phase | Hexane/Ethyl Acetate gradients | Provides high purity but can be time-consuming and require large solvent volumes. |
| Recrystallization | Impurities with different solubility profiles | Differential solubility in a given solvent | Ethanol/Water, Ethyl Acetate/Hexane | Good for a final polishing step; requires finding a suitable solvent. |
Mandatory Visualization
References
Technical Support Center: Purification of Spiropiperidine Derivatives
Welcome to the technical support center for the purification of spiropiperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My spiropiperidine derivative is showing significant peak tailing during normal-phase chromatography on a silica gel column. What is the cause and how can I resolve this?
A: Peak tailing is a common issue when purifying basic compounds like spiropiperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring strongly interacts with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the silica.
-
Triethylamine (TEA): A common choice. Start with a concentration of 0.1-1% (v/v) in your mobile phase.
-
Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be effective for strongly basic compounds.
-
-
Stationary Phase Modification:
-
Amine-Deactivated Silica: Use a pre-treated silica gel where the acidic silanol groups are masked.
-
Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.
-
-
Reverse-Phase Chromatography: If your compound has sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.
Q2: I am struggling to separate diastereomers of my spiropiperidine derivative. What techniques can I try?
A: The separation of diastereomers can be challenging due to their similar physical properties. Several chromatographic techniques can be employed:
-
Flash Chromatography: Careful optimization of the mobile phase system can sometimes achieve separation of diastereomers. Experiment with different solvent systems and gradients.
-
Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers higher resolution than flash chromatography and is often successful in separating diastereomers.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral and achiral separations and can often provide better resolution and faster separations than HPLC.
Q3: How can I separate enantiomers of my chiral spiropiperidine derivative?
A: Enantiomers have identical physical properties in a non-chiral environment, so specialized techniques are required for their separation:
-
Chiral Chromatography: This is the most direct method. Chiral stationary phases (CSPs) are used in HPLC or SFC to differentially interact with the enantiomers, allowing for their separation. Common chiral columns include those based on polysaccharide derivatives (e.g., Chiralpak® IA, IB, IC). Method development will involve screening different chiral columns and mobile phases.[1]
-
Diastereomeric Salt Formation: React your racemic spiropiperidine with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.
Q4: I am observing low recovery of my spiropiperidine compound after flash chromatography. What are the potential reasons and solutions?
A: Low recovery can be due to several factors:
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Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to irreversible adsorption.
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Solution: Employ the troubleshooting steps for tailing mentioned in Q1, such as adding a basic modifier to the eluent or using a different stationary phase.
-
-
Compound Instability: Your compound may be degrading on the silica gel.
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Solution: Minimize the time the compound spends on the column by using a faster flow rate and a steeper solvent gradient. Consider using a less acidic stationary phase like neutral alumina.
-
-
Inappropriate Solvent System: The compound may not be eluting from the column with the chosen solvent system.
-
Solution: Increase the polarity of the mobile phase.
-
Troubleshooting Guides
Guide 1: Poor Peak Shape in Normal-Phase Chromatography
This guide provides a systematic approach to addressing common peak shape issues when purifying spiropiperidine derivatives on silica gel.
Caption: Troubleshooting workflow for poor peak shape in chromatography.
Guide 2: Decision Tree for Purification Method Selection
This decision tree helps in selecting an appropriate purification strategy based on the properties of the spiropiperidine derivative and the nature of the impurities.
Caption: Decision tree for selecting a purification method.
Data Presentation
The following tables summarize quantitative data from representative purification examples of spiropiperidine derivatives.
Table 1: Comparison of Purification Methods for a Spiro[chromane-2,4'-piperidine] Derivative
| Purification Method | Stationary Phase | Mobile Phase | Yield (%) | Purity (%) | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | 75 | >95 | [2] |
| Preparative HPLC | C18 | Acetonitrile/Water + 0.1% TFA | 60 | >99 | [2] |
Table 2: Chiral Separation of a Racemic Spiropiperidine Analog
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Reference |
| Chiralpak® IA | Hexane/Isopropanol (95:5) | 1.0 | 2.1 | [1] |
| Chiralpak® IB | Hexane/Isopropanol (90:10) | 1.0 | 1.8 | [1] |
| Chiralpak® IC | Hexane/Isopropanol (85:15) | 0.8 | 2.5 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Chromatography
This protocol outlines a general method for the purification of a spiropiperidine derivative using automated flash chromatography.
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Sample Preparation: Dissolve the crude spiropiperidine derivative in a minimum amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Selection: Choose a pre-packed silica gel column of an appropriate size based on the amount of crude material.
-
Mobile Phase Selection: A common mobile phase system is a gradient of ethyl acetate in hexane. The gradient can be optimized based on TLC analysis of the crude mixture. For basic spiropiperidines, add 0.1-1% triethylamine to the mobile phase to prevent peak tailing.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Load the sample onto the column.
-
Run the gradient (e.g., from 5% to 50% ethyl acetate in hexane over 20 column volumes).
-
Monitor the elution of compounds using a UV detector.
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis and Product Isolation: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the pure product. Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified spiropiperidine derivative.
Protocol 2: General Procedure for Chiral Separation by HPLC
This protocol provides a general method for the separation of enantiomers of a chiral spiropiperidine derivative using chiral HPLC.
-
Column and Mobile Phase Screening:
-
Screen a set of chiral columns (e.g., Chiralpak® IA, IB, IC) with different mobile phases (e.g., mixtures of hexane and isopropanol or ethanol) to identify a suitable system for separation.[1]
-
-
Method Optimization:
-
Once a promising column and mobile phase are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
-
Preparative Separation:
-
Scale up the optimized analytical method to a preparative scale by using a larger dimension chiral column with the same stationary phase.
-
Inject the racemic mixture onto the preparative chiral column.
-
Collect the fractions corresponding to each enantiomer.
-
-
Enantiomeric Purity Analysis:
-
Analyze the collected fractions using the optimized analytical chiral HPLC method to determine the enantiomeric excess (ee) of each separated enantiomer.
-
-
Product Isolation: Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure.
Logical Relationships
Caption: Logical workflow for the purification of spiropiperidine derivatives.
References
Preventing degradation of Ethyl 3-(benzylamino)-3-oxopropanoate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-(benzylamino)-3-oxopropanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound, focusing on the prevention of its degradation.
Issue 1: Suspected Degradation of this compound During Storage
Symptoms:
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Changes in physical appearance (e.g., color change, clumping).
-
Inconsistent experimental results.
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Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Improper Storage Temperature | Store the compound at or below the recommended temperature of 2-8°C in a refrigerator. Avoid repeated freeze-thaw cycles. |
| Exposure to Moisture (Hydrolysis) | Keep the container tightly sealed. Store in a desiccator, especially in humid environments. Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a likely degradation pathway. |
| Exposure to Light (Photodegradation) | Store the compound in an amber vial or a light-blocking container to prevent photolytic degradation. |
| Exposure to Air (Oxidation) | For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing. |
| Contamination | Ensure that all labware and solvents used for handling the compound are clean and dry. Avoid introducing impurities that could catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most probable degradation pathways are:
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Hydrolysis: The ethyl ester functional group is susceptible to hydrolysis under both acidic and basic conditions, yielding N-benzyl-β-alanine (the corresponding carboxylic acid) and ethanol.
-
Oxidation: While less common for this structure, oxidative degradation can occur, potentially affecting the benzyl group or the amine.
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Thermal Degradation: At elevated temperatures, decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) can occur. The ester itself may also decompose under harsh thermal stress.[1][2][3]
-
Photodegradation: Exposure to UV or visible light can induce degradation, although the specific photoproducts are not well-documented in readily available literature.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound at 2-8°C in a tightly sealed, light-resistant container. To further minimize degradation from moisture and air, storing under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator is advisable.
Q3: How can I detect degradation of my this compound sample?
A3: The most effective way to detect and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A stability-indicating method is one that can separate the intact compound from its degradation products, allowing for the accurate measurement of the parent compound's purity. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound in the chromatogram suggests degradation.
Q4: I see a new peak in my HPLC analysis. How can I identify the degradation product?
A4: Identifying unknown degradation products typically requires more advanced analytical techniques. The most common approach is Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide the molecular weight of the impurity. By comparing this molecular weight to potential degradation products (e.g., the hydrolyzed carboxylic acid), you can often tentatively identify the structure. For unambiguous identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary after isolation of the impurity.
Quantitative Data Summary
The following table provides representative data from a hypothetical forced degradation study on this compound to illustrate its stability profile under various stress conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to reveal potential degradation products.[4]
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Primary Degradation Product (Predicted) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | N-benzyl-β-alanine |
| Basic Hydrolysis (0.1 M NaOH) | 8 hours | 60°C | 18% | N-benzyl-β-alanine |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | 8% | Oxidized derivatives |
| Thermal (Solid State) | 48 hours | 80°C | 5% | Not readily identified |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 10% | Photodegradants |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 8 hours.
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At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
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At specified time points, withdraw an aliquot and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid this compound in a petri dish.
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Expose it to dry heat at 80°C in an oven for 48 hours.
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At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of approximately 100 µg/mL for analysis.
-
-
Photostability Testing:
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Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as per ICH Q1B guidelines.
-
A control sample should be kept in the dark in the same chamber.
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After the exposure period, analyze both the exposed and control samples by HPLC.
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Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
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Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% orthophosphoric acid in water and acetonitrile (e.g., in a 50:50 v/v ratio). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 242 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare samples (stressed and unstressed) at a concentration of approximately 100 µg/mL in the mobile phase.
-
Inject the samples and record the chromatograms.
-
Analyze the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Improving Diastereoselectivity in Reactions of Ethyl 3-(benzylamino)-3-oxopropanoate
Welcome to the technical support center for reactions involving Ethyl 3-(benzylamino)-3-oxopropanoate. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during reactions with this compound, providing potential causes and actionable solutions.
Q1: My alkylation/aldol/Michael addition reaction with this compound is resulting in a low diastereomeric ratio (d.r.). What are the primary factors to investigate?
A1: Low diastereoselectivity in these reactions often stems from several key factors related to the formation and reactivity of the enolate intermediate. Here are the most critical areas to troubleshoot:
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Incomplete or Poorly Controlled Enolate Formation: The geometry of the enolate (E vs. Z) is a crucial determinant of the final stereochemical outcome, particularly in aldol-type reactions following the Zimmerman-Traxler model.[1]
-
Solution:
-
Base Selection: Employ a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete and rapid deprotonation. The choice of base can influence the E/Z ratio of the enolate.
-
Temperature Control: Form the enolate at low temperatures (-78 °C) to ensure kinetic control, which often favors one enolate geometry. Inconsistent temperatures can lead to mixtures of enolate isomers.[2]
-
-
-
Reaction Temperature: The temperature at which the electrophile is added and the reaction is maintained can significantly impact selectivity.
-
Solution: Maintain a low temperature (-78 °C) throughout the reaction. Higher temperatures can reduce the energy difference between the diastereomeric transition states, leading to lower selectivity.[2]
-
-
Solvent Choice: The polarity and coordinating ability of the solvent can influence the aggregation state of the enolate and the tightness of the transition state.
-
Solution: Tetrahydrofuran (THF) is a common choice. However, screening other ethereal solvents or non-coordinating solvents may be beneficial.
-
-
Cation Chelation: The nature of the metal cation can significantly affect the geometry of the transition state.
-
Solution: Consider transmetallation of the lithium enolate with reagents like ZnCl₂, MgBr₂, or boron triflates. Boron enolates, for instance, form shorter and stronger bonds, which can amplify steric interactions in the transition state and lead to higher diastereoselectivity.[1]
-
Q2: I am attempting a diastereoselective synthesis of a β-lactam from this compound via intramolecular cyclization, but the reaction is yielding a mixture of diastereomers. How can I improve this?
A2: The diastereoselectivity of β-lactam formation through intramolecular cyclization is highly dependent on the stereochemistry of the starting material and the reaction conditions which influence the transition state of the ring closure.
-
Conformational Control of the Precursor: The relative stereochemistry of the substituents on the open-chain precursor will dictate the stereochemistry of the final β-lactam.
-
Solution: Ensure the diastereomeric purity of the acyclic precursor. If the precursor is a mixture of diastereomers, the cyclization will likely result in a mixture as well.
-
-
Cyclization Method: The choice of cyclizing agent and reaction conditions can influence which diastereomer is formed preferentially.
-
Solution:
-
Explore different cyclization methods, such as the Staudinger reaction between a ketene and an imine, which can offer high stereocontrol.
-
For intramolecular cyclizations of β-amino acids, different activating agents can be screened.
-
-
Q3: Can the use of additives improve the diastereoselectivity of my reaction?
A3: Yes, additives can have a profound effect on diastereoselectivity.
-
Lithium Salts: In reactions involving lithium enolates, the addition of lithium chloride (LiCl) is known to break up enolate aggregates and can lead to a more defined and reactive enolate species, often improving diastereoselectivity.[2]
-
Solution: Add 4-6 equivalents of anhydrous LiCl to the reaction mixture before enolate formation.
-
-
Lewis Acids: The presence of a Lewis acid can coordinate to both the enolate and the electrophile, leading to a more rigid and organized transition state.[3][4]
-
Solution: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and optimize their stoichiometry. Be aware that the choice of Lewis acid can sometimes reverse the sense of diastereoselectivity.
-
Q4: Would employing a chiral auxiliary be a viable strategy to control the stereochemistry of reactions with the enolate of this compound?
A4: While this compound itself does not contain a traditional chiral auxiliary, you can modify the starting material or use chiral reagents to induce diastereoselectivity.
-
Chiral Ligands: The use of a chiral ligand in combination with a metal catalyst can create a chiral environment around the reacting species, directing the approach of the electrophile.[5][6][7]
-
Solution: For reactions amenable to metal catalysis (e.g., some Michael additions or alkylations), screen a library of chiral ligands (e.g., BINAP, PHOX) in conjunction with suitable metal precursors (e.g., Pd, Cu, Rh).
-
-
Modification of the Substrate: While more synthetically involved, the benzyl group could be replaced with a chiral amine, effectively turning the substrate into one containing a chiral auxiliary. Evans oxazolidinones and pseudoephedrine are well-studied auxiliaries that provide excellent stereocontrol in enolate alkylations and aldol reactions.[3][8][9]
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
The following tables summarize the expected impact of various reaction parameters on the diastereomeric ratio (d.r.) in a hypothetical aldol reaction between the lithium enolate of this compound and an aldehyde. These are representative trends based on established principles of asymmetric synthesis.
Table 1: Effect of Base and Temperature on Diastereoselectivity
| Entry | Base | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | -78 | 85:15 |
| 2 | LDA | 0 | 60:40 |
| 3 | LHMDS | -78 | 80:20 |
| 4 | KHMDS | -78 | 75:25 |
Table 2: Effect of Lewis Acid Additives on Diastereoselectivity
| Entry | Base | Additive (1.1 eq) | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | LDA | None | -78 | 85:15 |
| 2 | LDA | ZnCl₂ | -78 | 90:10 |
| 3 | LDA | TiCl₄ | -78 | >95:5 |
| 4 | LDA | BF₃·OEt₂ | -78 | 92:8 |
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Aldol Reaction
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of diisopropylamine (1.1 eq) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C (acetone/dry ice bath). Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C. To this freshly prepared LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.
-
Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR analysis of the crude or purified product.
Protocol 2: Procedure for a Lewis Acid-Mediated Aldol Reaction
-
Enolate Formation: Follow steps 1 and 2 of Protocol 1 to generate the lithium enolate of this compound.
-
Lewis Acid Addition: To the enolate solution at -78 °C, add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise and stir for 30 minutes.
-
Aldol Addition: Add a solution of the aldehyde (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Reaction, Quenching, and Work-up: Follow steps 4-7 of Protocol 1.
Visualizations
Caption: Workflow for a diastereoselective reaction.
References
- 1. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of beta-substituted alpha-amino acids via Lewis acid promoted enantioselective radical conjugate additions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly diastereoselective and enantioselective synthesis of α-hydroxy β-amino acid derivatives: Lewis base catalyzed hydrosilylation of α-acetoxy β-enamino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Managing common side reactions in Michael additions with β-alanine esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common side reactions in Michael additions involving β-alanine esters.
Frequently Asked Questions (FAQs)
Q1: What is the aza-Michael addition and why are β-alanine esters used as donors?
The aza-Michael addition is a crucial carbon-nitrogen bond-forming reaction involving the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, such as an acrylate.[1] β-alanine esters are valuable Michael donors because they are readily available and introduce a versatile β-amino acid moiety into the target molecule. This structural motif is prevalent in many biologically active compounds and serves as a key building block in pharmaceutical and materials science.
Q2: What are the most common side reactions observed in Michael additions with β-alanine esters?
The primary side reactions encountered are:
-
Di-addition: The secondary amine formed after the initial mono-addition can act as a nucleophile and react with a second Michael acceptor molecule. This is particularly common when using primary β-alanine esters.
-
Polymerization: In the presence of diacrylates or if the reaction conditions are not carefully controlled, β-alanine esters can participate in polymerization reactions, leading to the formation of poly(β-amino esters).[2][3]
-
Retro-Michael Reaction: The aza-Michael addition is a reversible process. Under certain conditions, particularly at elevated temperatures, the adduct can revert to the starting materials.[4]
Q3: How can I favor mono-addition over di-addition?
Several strategies can be employed to enhance the selectivity for the desired mono-adduct:
-
Stoichiometry Control: Using a large excess of the β-alanine ester compared to the Michael acceptor can statistically favor the reaction of the acceptor with the more abundant primary amine.
-
N-Protection: Protecting the amine functionality of the β-alanine ester with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, prevents the initial amine from reacting and eliminates the possibility of di-addition.[5][6] The Boc group can be introduced using di-tert-butyl dicarbonate (Boc anhydride).[5]
-
Catalyst Selection: The choice of catalyst can influence the reaction's selectivity. While basic catalysts are common, acidic catalysts can also be employed. For instance, acidic alumina has been used to promote mono-addition under solvent-free conditions.[7]
Q4: What reaction conditions can minimize polymerization?
To suppress unwanted polymerization:
-
Control of Stoichiometry: When not aiming for polymerization, using a mono-functional acrylate as the Michael acceptor is crucial. If a diacrylate must be used, precise control over the stoichiometry is essential.[8]
-
Temperature Management: Lowering the reaction temperature can help to reduce the rate of polymerization.
-
Solvent Choice: The reaction solvent can influence the reaction outcome. Protic solvents may sometimes hinder the reaction, while polar aprotic solvents are often effective.
Q5: Under what conditions does the retro-Michael reaction become significant?
The retro-Michael reaction is favored by:
-
High Temperatures: Elevated temperatures provide the energy needed to overcome the activation barrier for the reverse reaction.[4]
-
Presence of a Strong Base or Acid: Catalysts can facilitate both the forward and reverse reactions.
-
Steric Hindrance: Sterically hindered adducts may be more prone to dissociation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incorrect Base: The base may be too weak to deprotonate the β-alanine ester or too strong, leading to side reactions. 2. Poor Nucleophilicity: The β-alanine ester may not be sufficiently reactive. 3. Unfavorable Reaction Conditions: Temperature, solvent, or reaction time may not be optimal. 4. Hygroscopic Reagents: β-alanine methyl ester hydrochloride is hygroscopic, and absorbed moisture can interfere with the reaction.[9] | 1. Select an appropriate base. For β-alanine esters, a mild organic base like triethylamine or DBU is often sufficient.[10] 2. Activate the nucleophile. If using a weak base, consider a stronger, non-nucleophilic base to generate a higher concentration of the deprotonated amine. 3. Optimize reaction conditions. Systematically vary the temperature, solvent, and reaction time. Microwave irradiation can sometimes improve yields and reduce reaction times.[11] 4. Use anhydrous conditions. Ensure all reagents and solvents are dry. Store β-alanine ester hydrochloride in a desiccator.[9] |
| Formation of Di-addition Product | 1. Stoichiometry: The ratio of Michael acceptor to β-alanine ester is too high. 2. Reaction Time: Prolonged reaction times can allow for the slower di-addition to occur. | 1. Use an excess of the β-alanine ester. A 2 to 5-fold excess is a good starting point. 2. Monitor the reaction closely by TLC or NMR and stop it once the mono-adduct is maximized. 3. Protect the amine. Use an N-Boc protected β-alanine ester to prevent any reaction at the nitrogen.[12] |
| Polymerization of Starting Materials | 1. Di-functional Michael Acceptor: Use of a diacrylate will lead to polymerization.[3] 2. High Temperature: Can promote radical or uncontrolled polymerization of the acrylate. | 1. Use a mono-acrylate if a discrete adduct is desired. 2. Lower the reaction temperature. Consider running the reaction at room temperature or below. |
| Product Decomposition (Retro-Michael Reaction) | 1. High Reaction Temperature: Provides the energy for the reverse reaction. 2. Inappropriate pH: Strongly acidic or basic conditions can catalyze the retro-Michael reaction. | 1. Reduce the reaction temperature. 2. Use a milder catalyst or buffer the reaction mixture. 3. Isolate the product promptly once the reaction is complete. |
Experimental Protocols
Protocol 1: N-Boc Protection of β-Alanine Methyl Ester
This protocol describes the protection of the primary amine of β-alanine methyl ester using di-tert-butyl dicarbonate (Boc anhydride).
Materials:
-
β-Alanine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend β-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.1 eq) dropwise to the stirred suspension to neutralize the hydrochloride salt.
-
Add a solution of Boc₂O (1.05 eq) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Michael Addition of N-Boc-β-Alanine Methyl Ester to Methyl Acrylate
This protocol outlines the Michael addition of the N-protected β-alanine ester to methyl acrylate.
Materials:
-
N-Boc-β-alanine methyl ester
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., THF, acetonitrile)
Procedure:
-
Dissolve N-Boc-β-alanine methyl ester (1.0 eq) in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., DBU, 0.1-0.2 eq) to the solution.
-
Add methyl acrylate (1.0-1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require gentle heating to proceed at a reasonable rate.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: General experimental workflow for Michael additions with β-alanine esters.
Caption: Competing reaction pathways in Michael additions with primary β-alanine esters.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 4. raco.cat [raco.cat]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Techniques for drying and handling anhydrous reagents for Ethyl 3-(benzylamino)-3-oxopropanoate synthesis
Topic: Techniques for Drying and Handling Anhydrous Reagents for Ethyl 3-(benzylamino)-3-oxopropanoate Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide detailed information and troubleshooting advice on maintaining anhydrous conditions crucial for the successful synthesis of amides like this compound.
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for this synthesis?
The synthesis of this compound, a type of amide bond formation, is highly sensitive to moisture.[1][2] Water can interfere in several ways:
-
Hydrolysis of Activated Intermediates: If using a coupling agent to activate a carboxylic acid, water can hydrolyze the activated species faster than the amine can react, preventing amide formation.[3]
-
Reaction with Reagents: Some reagents used in amide synthesis are reactive towards water.
-
Reduced Yield: The presence of water will invariably lead to the formation of side products and a significant reduction in the yield of the desired amide.[1][4]
Q2: How can I effectively dry the solvents required for the reaction?
The choice of drying method depends on the solvent and the required level of dryness (residual water content). Common solvents for this synthesis include Dichloromethane (DCM) and Tetrahydrofuran (THF).
-
Dichloromethane (DCM): DCM is relatively easy to dry. For most purposes, stirring over anhydrous calcium hydride (CaH₂) followed by distillation is sufficient.[2][5][6] Alternatively, storage over activated 3Å molecular sieves for 24 hours can achieve very low parts-per-million (ppm) levels of residual water.[7]
-
Tetrahydrofuran (THF): THF is more challenging to dry as it is hygroscopic. A common and effective method is distillation from sodium benzophenone ketyl.[2][5] This provides a visual indicator: a deep blue or purple color signifies that the solvent is anhydrous.[5] For a non-distillation method, storing THF over activated 3Å molecular sieves (20% mass/volume) for at least 3 days is recommended to reach low ppm water levels.[7][8]
Q3: What is the best way to dry benzylamine?
Benzylamine should be dried before use to ensure it is free from water. A standard laboratory procedure is to dry the liquid amine over potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets, followed by distillation under reduced pressure or a nitrogen atmosphere to prevent oxidation.[9][10]
Q4: My glassware looks dry. Is it sufficient for an anhydrous reaction?
No, glassware that appears dry to the eye still has a microscopic film of adsorbed water on its surface.[7] For moisture-sensitive reactions, all glassware must be actively dried immediately before use.[1][2]
-
Oven Drying: Place glassware in an oven at >125 °C overnight (or for at least 24 hours).[1] Assemble the apparatus while it is still hot and allow it to cool under a stream of dry, inert gas (like nitrogen or argon).[1]
-
Flame Drying: Assemble the apparatus and heat it carefully with a heat gun or a Bunsen burner under a vacuum or while flushing with an inert gas.[1] This method removes adsorbed water quickly. Allow the glassware to cool to room temperature under an inert atmosphere before adding reagents.
Q5: How do I handle hygroscopic reagents?
Hygroscopic reagents readily absorb moisture from the atmosphere.[11]
-
Minimize Exposure: Open containers for the shortest possible time in a dry environment.[11]
-
Inert Atmosphere: Whenever possible, handle and weigh hygroscopic solids in a glovebox or glove bag under an inert atmosphere.[12]
-
Drying: If a hygroscopic solid has been exposed to air, it may need to be dried in a vacuum oven (ensure the temperature is below its melting point) or in a desiccator over a strong desiccant before use.[11][13]
Q6: How can I confirm my solvent is sufficiently dry?
While visual indicators like the sodium benzophenone ketyl in THF are useful, the most accurate method for determining water content is Karl Fischer Titration .[14][15][16] This analytical technique is highly selective for water and can quantify trace amounts, ensuring your solvents meet the stringent requirements for anhydrous reactions.[16][17] Both volumetric and coulometric Karl Fischer methods are available, with the coulometric method being particularly suited for detecting very low water content (down to 0.0001%).[18]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of Water: Reagents or solvents were not properly dried. | Re-dry all solvents and reagents using the appropriate methods. Ensure glassware is properly flame-dried or oven-dried immediately before use.[3] |
| Improper Handling: Reagents were exposed to the atmosphere during setup. | Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon).[19] Use syringe and cannula techniques for liquid transfers.[2] | |
| Ineffective Drying Agent: The chosen drying agent was not suitable or was exhausted. | Refer to the data tables below to select an appropriate drying agent. Ensure molecular sieves are properly activated before use. | |
| Reaction Fails to Initiate | Amine Protonation: Trace acid and water can protonate the benzylamine, making it non-nucleophilic. | Ensure all components are scrupulously dry. The use of a non-nucleophilic base can be considered if applicable to the specific synthetic route. |
| Formation of Byproducts | Hydrolysis: Water is reacting with starting materials or intermediates. | Rigorously follow all anhydrous protocols. Consider using a glovebox for the most sensitive steps.[12] |
Data Presentation
Table 1: Comparison of Common Drying Agents for Solvents
| Drying Agent | Capacity | Speed | Intensity | Suitability & Comments |
| Magnesium Sulfate (MgSO₄) | High | High | Medium-High | Generally useful for most solvents. Fast-acting. |
| Sodium Sulfate (Na₂SO₄) | Very High | Low | Low | Neutral and generally useful, but slow. Best to allow the solution to stand for a longer period.[20] Not recommended for diethyl ether.[20] |
| Calcium Chloride (CaCl₂) | High | Medium | High | Incompatible with alcohols, amines, and some carbonyl compounds as it can form complexes. |
| Calcium Hydride (CaH₂) | Low | Medium | High | Reacts with water to produce H₂ gas. Excellent for drying hydrocarbons, ethers, and alkyl halides like DCM.[5] |
| Molecular Sieves (3Å or 4Å) | High | High | High | Excellent for obtaining very dry solvents.[7] Must be activated (heated under vacuum) before use.[21] 3Å sieves are preferred for drying ethanol and methanol.[5] |
| Potassium Hydroxide (KOH) | Medium | Medium | High | Basic drying agent. Excellent for drying basic compounds like amines.[9] |
Table 2: Typical Residual Water Content in Solvents After Drying
| Solvent | Drying Method | Residual Water (ppm) | Reference |
| Dichloromethane (DCM) | Distillation from CaH₂ | ~13 | [8] |
| Dichloromethane (DCM) | 24h over 3Å molecular sieves (10% m/v) | 0.1 - 0.9 | [7] |
| Tetrahydrofuran (THF) | Distillation from Na/benzophenone | ~43 | [8] |
| Tetrahydrofuran (THF) | 72h over 3Å molecular sieves (20% m/v) | ~4 | [7][8] |
| Acetonitrile | 24h over 3Å molecular sieves (5% w/v) | ~9 | [6] |
| Methanol | 5 days over 3Å molecular sieves (20% m/v) | ~10 | [8] |
Experimental Protocols
Protocol 1: Drying Glassware for Anhydrous Reactions
-
Disassemble: Take apart all glassware components.
-
Oven-Dry: Place all glass parts in a laboratory oven set to at least 125°C for a minimum of 24 hours.[1]
-
Assemble Hot: Using heat-resistant gloves, remove the glassware from the oven and assemble the reaction apparatus while it is still hot.[1]
-
Cool Under Inert Gas: Clamp the apparatus in a fume hood and immediately begin flushing it with a gentle stream of dry nitrogen or argon. Allow the apparatus to cool completely to room temperature under this inert atmosphere.[1] A balloon filled with inert gas can be used to maintain a positive pressure.[19][22]
Protocol 2: Preparation of Anhydrous THF using a Solvent Still
Caution: This procedure involves metallic sodium, a highly reactive and flammable substance. Perform under the supervision of experienced personnel.
-
Pre-dry THF: Start with a bottle of THF that has been pre-dried over 4Å molecular sieves or calcium hydride.[5]
-
Set up Apparatus: Assemble a distillation apparatus in a fume hood.
-
Add Reagents: To a round-bottom flask, add sodium wire or chunks and a small amount of benzophenone.
-
Add THF: Add the pre-dried THF to the flask under a nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux. The solution will gradually turn a deep blue or purple color. This indicates the formation of the sodium benzophenone ketyl radical anion, signifying that the solvent is anhydrous and free of oxygen.[5]
-
Distill: Once the deep blue/purple color persists, distill the required amount of dry THF directly into the reaction flask under an inert atmosphere.
Visualizations
Caption: General workflow for setting up and performing a moisture-sensitive reaction.
Caption: Decision tree for troubleshooting a failed anhydrous amide synthesis reaction.
References
- 1. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rubingroup.org [rubingroup.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. reddit.com [reddit.com]
- 10. prepchem.com [prepchem.com]
- 11. tutorchase.com [tutorchase.com]
- 12. hepatochem.com [hepatochem.com]
- 13. How To [chem.rochester.edu]
- 14. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 15. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
- 16. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 17. metrohm.com [metrohm.com]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. youtube.com [youtube.com]
- 20. Tips & Tricks [chem.rochester.edu]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to Purity Validation of Ethyl 3-(benzylamino)-3-oxopropanoate by ¹H NMR and ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ¹H NMR and ¹³C NMR spectroscopy for the validation of Ethyl 3-(benzylamino)-3-oxopropanoate purity. We will delve into the experimental protocols, present comparative data, and discuss the unique advantages each technique offers for the characterization and quality control of this important synthetic intermediate.
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Ensuring its purity is critical for the successful development of safe and effective drugs. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), stands out as a powerful primary method for purity assessment, offering both structural confirmation and quantitative analysis.[4][5][6]
Comparison of Analytical Techniques for Purity Determination
While several techniques can be employed for purity analysis, NMR spectroscopy offers distinct advantages over chromatographic methods like HPLC and GC, primarily due to its ability to provide structural information and act as a primary ratio method for quantification without the need for a specific reference standard of the analyte.
| Feature | ¹H NMR / ¹³C NMR | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Quantitation | Absolute and relative quantification possible. qNMR is a primary method.[6] | Typically relative quantification requiring a reference standard of known purity. | Typically relative quantification requiring a reference standard of known purity. |
| Structural Information | Provides detailed structural information for the main component and impurities. | Provides limited structural information (retention time). | Provides limited structural information (retention time). |
| Sample Throughput | Lower, especially for quantitative measurements requiring longer relaxation delays. | Higher, with typical run times of 20-30 minutes per sample. | High throughput for volatile compounds. |
| Sample Requirement | Higher (typically mg scale). | Lower (typically µg scale). | Lower (typically µg scale). |
| Destructive | No, the sample can be recovered.[5] | Yes. | Yes. |
| Impurity Detection | Excellent for identifying and quantifying impurities at levels of ~0.1% and above. | Generally higher sensitivity for trace impurities. | Highly sensitive for volatile impurities. |
Purity Validation of this compound by NMR
A commercially available sample of this compound from a major supplier is listed with a purity of 97%. This section will outline how ¹H and ¹³C NMR can be used to verify this purity and identify potential impurities.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the structure of this compound and data from structurally similar compounds, the following chemical shifts are predicted.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~4.40 | d | 2H | Benzyl CH₂ (C₆H₅CH ₂) |
| ~4.15 | q | 2H | Ethyl CH₂ (OCH ₂CH₃) |
| ~3.50 | t | 2H | Methylene protons (NHCH ₂) |
| ~2.60 | t | 2H | Methylene protons (CH ₂C=O) |
| ~1.25 | t | 3H | Ethyl CH₃ (OCH₂CH ₃) |
| ~8.00 | br s | 1H | Amide NH |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~171 | Ester Carbonyl (C=O) |
| ~169 | Amide Carbonyl (C=O) |
| ~138 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~61 | Ethyl CH₂ (OCH₂) |
| ~44 | Benzyl CH₂ (C₆H₅CH₂) |
| ~36 | Methylene (NHCH₂) |
| ~35 | Methylene (CH₂C=O) |
| ~14 | Ethyl CH₃ (OCH₂CH₃) |
Potential Impurities
The synthesis of this compound typically involves the reaction of a benzylamine derivative with a derivative of ethyl malonate or a related three-carbon synthon. Potential impurities could include:
-
Starting Materials: Benzylamine, Ethyl Acrylate, or Ethyl Malonate.
-
By-products: Di-benzylated products or products from self-condensation of the starting materials.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., ethanol, ethyl acetate, hexanes).
These impurities would have distinct signals in the ¹H and ¹³C NMR spectra that can be identified and quantified.
Experimental Protocols
¹H and ¹³C NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR data for purity validation is crucial.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., dimethyl sulfone).
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure complete relaxation between pulses.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of any proton signal of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.
-
Relaxation Delay (d1): Set to a long delay (e.g., 10-30 seconds) to allow for the typically longer relaxation times of quaternary carbons.
-
Number of Scans: A significantly higher number of scans will be required compared to ¹H NMR to achieve adequate signal-to-noise.
-
Quantitative Analysis (qNMR)
The purity of this compound can be calculated using the following formula with an internal standard:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
Puritystd = Purity of the internal standard
Visualization of Experimental Workflow and Data Interpretation
The following diagrams illustrate the workflow for purity validation and the logical process of structural confirmation using NMR data.
Caption: Experimental workflow for purity validation by qNMR.
Caption: Logical relationship for structural confirmation by NMR.
Conclusion
Both ¹H and ¹³C NMR are indispensable tools for the purity validation of this compound. ¹H NMR, particularly with quantitative parameters, provides a rapid and accurate method for determining purity and identifying proton-containing impurities. ¹³C NMR complements this by confirming the carbon framework and identifying impurities that may not be easily resolved in the ¹H spectrum. For comprehensive quality control and in regulated environments, the use of both techniques provides a high degree of confidence in the identity and purity of this vital pharmaceutical intermediate. The non-destructive nature of NMR also allows for the recovery of precious sample material, a significant advantage in research and development settings.
References
Unveiling the Structure of Ethyl 3-(benzylamino)-3-oxopropanoate: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals, confident structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the structural elucidation of Ethyl 3-(benzylamino)-3-oxopropanoate, a molecule of interest in synthetic chemistry. Due to the limited availability of experimental data for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and compares it with experimental data for a structurally analogous compound, Ethyl benzoylacetate.
Predicted Mass Spectrometry Fragmentation of this compound
The structure of this compound (Molecular Weight: 221.25 g/mol ) incorporates several key functional groups that dictate its fragmentation behavior under mass spectrometry analysis: an N-benzyl amide, a beta-keto group, and an ethyl ester. The primary fragmentation pathways are anticipated to be alpha-cleavage adjacent to the carbonyl groups and cleavage of the benzylic C-N bond.
A major fragmentation route is the cleavage of the C-N bond of the benzyl group, which is known to readily form a stable tropylium ion. Additionally, alpha-cleavage at the carbonyl groups of the ester and amide is expected, leading to the loss of the ethoxy group or the benzylamino group.
Comparative Analysis with Ethyl benzoylacetate
To provide a practical reference, the predicted fragmentation of this compound is compared with the experimentally determined fragmentation of Ethyl benzoylacetate (CAS 94-02-0), a structurally similar beta-keto ester.[1][2][3] The experimental data for Ethyl benzoylacetate is sourced from the NIST Mass Spectrometry Data Center.[2][3]
| Predicted Fragment (this compound) | m/z (Predicted) | Corresponding Fragment (Ethyl benzoylacetate) | m/z (Experimental)[1][2][3] | Fragmentation Pathway |
| [M]+• | 221 | [M]+• | 192 | Molecular Ion |
| [M - OCH2CH3]+ | 176 | [M - OCH2CH3]+ | 147 | Loss of ethoxy radical from the ethyl ester |
| [C6H5CH2NHCO]+ | 134 | [C6H5CO]+ | 105 | Alpha-cleavage at the keto-amide/ester bond |
| [C6H5CH2]+ | 91 | [C6H5]+ | 77 | Cleavage of the benzylic C-N bond (forming tropylium ion) / Phenyl cation |
| [COOCH2CH3]+ | 88 | [COOCH2CH3]+ | 88 | Alpha-cleavage at the keto-ester bond |
| [CH2COOCH2CH3]+ | 101 | [CH2COOC2H5]+ | 101 | Cleavage between the carbonyl and the methylene group |
Experimental Protocols
A standard protocol for the analysis of this compound and its analogues using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.
Sample Preparation:
-
Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Cone Gas Flow: 20 - 50 L/hr
-
Desolvation Gas Flow: 500 - 800 L/hr
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation studies.
Visualizing the Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mass spectrometry workflow and the predicted fragmentation pathways for this compound.
References
Comparing the efficacy of Ethyl 3-(benzylamino)-3-oxopropanoate-derived prodrugs for psoriasis
An Objective Analysis of Dimethyl Fumarate and its Alternatives in the Management of Moderate-to-Severe Psoriasis
Given the current landscape of available research, this guide focuses on Dimethyl Fumarate (DMF), a well-established prodrug for the treatment of moderate-to-severe plaque psoriasis, as a representative example to compare therapeutic strategies. While specific data on Ethyl 3-(benzylamino)-3-oxopropanoate-derived prodrugs in psoriasis is not publicly available, the principles of prodrug activation, mechanism of action, and evaluation of efficacy detailed herein provide a robust framework for researchers and drug development professionals. This guide compares DMF with other systemic psoriasis treatments, namely methotrexate and the biologic agent secukinumab, providing supporting experimental data and detailed protocols.
Introduction to Prodrug Strategy in Psoriasis
Psoriasis is a chronic inflammatory skin condition characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The use of prodrugs, which are inactive compounds that are metabolized into active therapeutic agents in the body, offers several potential advantages, including improved oral bioavailability and reduced off-target effects. Dimethyl Fumarate (DMF) is a prodrug that is rapidly hydrolyzed to its active metabolite, monomethyl fumarate (MMF), which is responsible for its therapeutic effects.[2][3]
Mechanism of Action: A Comparative Overview
The therapeutic efficacy of anti-psoriatic drugs is rooted in their ability to modulate the underlying immune and inflammatory pathways.
Dimethyl Fumarate (DMF)/Monomethyl Fumarate (MMF): The primary mechanism of DMF/MMF involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[2][4] MMF, an electrophilic Michael acceptor, reacts with cysteine residues on Keap1, a protein that keeps Nrf2 inactive. This modification leads to the release and nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant genes.[2][5] This action helps to counteract the oxidative stress observed in psoriatic skin.[2] Additionally, DMF/MMF has immunomodulatory effects, promoting a shift from a pro-inflammatory Th1/Th17 response to an anti-inflammatory Th2 phenotype.[6]
Methotrexate: A folic acid analogue, methotrexate has long been a mainstay in the treatment of severe psoriasis.[7] Its primary mechanism of action is the inhibition of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition limits the proliferation of rapidly dividing cells like keratinocytes and activated T cells.[8][9] More recent findings suggest that methotrexate may also exert its anti-inflammatory effects by enhancing the expression of TWEAK (Tumor necrosis factor-like weak inducer of apoptosis), which may promote the apoptosis of impaired keratinocytes.[10]
Secukinumab: As a biologic agent, secukinumab represents a targeted therapeutic approach. It is a fully human monoclonal antibody that selectively binds to and neutralizes interleukin-17A (IL-17A).[11][12] IL-17A is a key cytokine in the pathogenesis of psoriasis, driving keratinocyte hyperproliferation and the production of pro-inflammatory mediators.[13][14] By blocking the IL-17A pathway, secukinumab effectively interrupts a critical inflammatory cascade in the skin.[12][15]
Data Presentation: Efficacy Comparison
The efficacy of these treatments is typically evaluated in clinical trials using the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 indicating a 75%, 90%, and 100% reduction in the score from baseline, respectively.
| Treatment | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate | Study Duration |
| Dimethyl Fumarate (DMF) | 46.0%[16] | 21.9%[16] | 10.9%[16] | 52 Weeks |
| 87.7%[17] | 56.9%[17] | 24.6%[17] | 52 Weeks | |
| 66.7% (PP analysis)[18] | - | - | 52 Weeks | |
| Methotrexate | ~72.4% PASI score improvement[7][10] | - | - | 12 Weeks |
| Secukinumab | ~81.4%[19] | ~64.1%[19] | ~38.8%[19] | 52 Weeks |
Note: Direct comparison between studies should be made with caution due to differences in study design, patient populations, and methodologies. PP: Per Protocol.
Experimental Protocols
1. Imiquimod-Induced Psoriasis Mouse Model
This is a widely used preclinical model to evaluate the efficacy of anti-psoriatic drugs.[20][21]
-
Objective: To induce a psoriasis-like skin inflammation in mice to test the efficacy of therapeutic compounds.
-
Animals: C57BL/6 or BALB/c mice are commonly used.[20]
-
Procedure:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5 to 6 consecutive days.[20][22]
-
The severity of the inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI), scoring for erythema, scaling, and skin thickness.[20][23]
-
At the end of the experiment, skin and ear samples are collected for histological analysis (to assess for acanthosis, parakeratosis, and immune cell infiltration) and cytokine analysis (e.g., IL-17, IL-23).[23][24]
-
-
Readouts:
2. In Vitro Assay: Nrf2 Activation in Human Keratinocytes
This assay is used to determine if a compound can activate the Nrf2 pathway, a key mechanism for DMF.[2]
-
Objective: To measure the activation of the Nrf2 pathway in response to drug treatment.
-
Cell Line: Human keratinocyte cell line, such as HaCaT cells.[2]
-
Methodology:
-
HaCaT cells are cultured in appropriate media.[2]
-
Cells are treated with the test compound (e.g., DMF) or a vehicle control for various time points (e.g., 6, 12, 24 hours).[2]
-
Western Blot Analysis: Cell lysates are collected to measure the protein levels of Nrf2 and its downstream targets, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[25][26] An increase in the nuclear fraction of Nrf2 is indicative of its activation.
-
Quantitative PCR (qPCR): RNA is extracted to measure the gene expression levels of Nrf2 target genes (e.g., HMOX1, NQO1).[25]
-
Immunofluorescence: Cells are stained with an anti-Nrf2 antibody to visualize its translocation from the cytoplasm to the nucleus upon activation.[4]
-
Visualizations
Caption: Metabolism of Dimethyl Fumarate (DMF) to Monomethyl Fumarate (MMF).
Caption: Activation of the Nrf2 pathway by Dimethyl Fumarate (DMF).
Caption: The IL-23/IL-17 signaling pathway in psoriasis and the action of Secukinumab.
Caption: General experimental workflow for the imiquimod-induced psoriasis mouse model.
References
- 1. The Antipsoriatic Agent Monomethylfumarate Has Antiproliferative, Prodifferentiative, and Anti-Inflammatory Effects on Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A review of the mechanisms of action of dimethylfumarate in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcadonline.com [jcadonline.com]
- 8. jrmds.in [jrmds.in]
- 9. The possibilities and principles of methotrexate treatment of psoriasis – the updated knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methotrexate Mechanism of Action in Plaque Psoriasis: Something New in the Old View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 13. The Role of IL-17 Cytokines in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 15. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Dimethyl Fumarate in Patients with Moderate-to-Severe Plaque Psoriasis: Results from a 52-Week Open-Label Phase IV Clinical Trial (DIMESKIN 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Dimethyl Fumarate in Patients with Moderate-to-Severe Plaque Psoriasis: DIMESKIN-2, a Multicentre Single-Arm Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Dimethyl Fumarate Treatment in Patients with Moderate-to-Severe Psoriasis: A 52-week Real-life Study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Secukinumab in the treatment of psoriasis: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontierspartnerships.org [frontierspartnerships.org]
- 21. benchchem.com [benchchem.com]
- 22. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 24. imavita.com [imavita.com]
- 25. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release dimethyl fumarate in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of Nrf2 Pathway by Dimethyl Fumarate Attenuates Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to β-Alanine Esters in Peptide Synthesis: Spotlight on Ethyl 3-(benzylamino)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the selection of appropriate building blocks is paramount to achieving high yields, purity, and desired biological activity. β-amino acids and their derivatives are of increasing interest due to their ability to impart unique conformational constraints and resistance to enzymatic degradation in peptides. This guide provides a comparative overview of various β-alanine esters used in peptide synthesis, with a special focus on Ethyl 3-(benzylamino)-3-oxopropanoate.
While direct comparative experimental data for this compound is limited in publicly available literature, this guide compiles existing data for other common β-alanine esters and provides a theoretical comparison based on established principles of peptide chemistry.
Introduction to β-Alanine Esters in Peptide Synthesis
β-Alanine, the simplest β-amino acid, and its ester derivatives are valuable tools for peptide chemists. The incorporation of a β-amino acid introduces an additional carbon atom into the peptide backbone, leading to altered secondary structures such as helices, sheets, and turns. Esters of β-alanine are employed to protect the C-terminus during peptide coupling reactions, preventing unwanted side reactions and enabling stepwise chain elongation. The choice of the ester group (e.g., methyl, ethyl, tert-butyl) and any N-substituent (e.g., benzyl) can significantly influence the reactivity, steric hindrance, and solubility of the building block, thereby affecting coupling efficiency and the potential for racemization.
Performance Comparison of β-Alanine Esters
The performance of β-alanine esters in peptide synthesis is primarily evaluated based on coupling efficiency and the propensity for racemization. The following tables summarize available and inferred data for key β-alanine esters.
Table 1: Comparison of Coupling Efficiency
| β-Alanine Ester | N-Substituent | Ester Group | Typical Coupling Method | Reported/Inferred Coupling Yield | Key Considerations |
| This compound | Benzyl | Ethyl | Solution-phase (e.g., with DCC/HOBt, HATU) | Inferred: Good to High | The N-benzyl group may introduce some steric hindrance, potentially requiring longer reaction times or more potent coupling reagents compared to N-unsubstituted esters.[1] |
| β-Alanine Methyl Ester | None | Methyl | Solution-phase, Solid-phase (Fmoc) | Good to High | Less sterically hindered than N-substituted analogs, generally leading to efficient coupling.[2] |
| β-Alanine Ethyl Ester | None | Ethyl | Solution-phase, Solid-phase (Fmoc) | Good to High | Similar performance to the methyl ester, with slight differences in solubility. |
| β-Alanine tert-Butyl Ester | None | tert-Butyl | Solution-phase, Solid-phase (Fmoc) | Good to High | The bulky tert-butyl group can provide steric protection against side reactions but may require specific conditions for efficient coupling.[3] |
Table 2: Comparison of Racemization Propensity
| β-Alanine Ester | N-Substituent | Propensity for Racemization | Influencing Factors |
| This compound | Benzyl | Inferred: Low to Moderate | The presence of the N-benzyl group might influence the acidity of the α-proton, but significant racemization is not generally expected for β-amino acids due to the increased distance between the chiral center and the activating group.[4][5] |
| β-Alanine Methyl/Ethyl Ester | None | Low | As with other β-amino acids, the risk of racemization is generally lower than for α-amino acids.[4] |
| β-Alanine tert-Butyl Ester | None | Low | The steric bulk of the tert-butyl group may further reduce the likelihood of side reactions that can lead to racemization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are representative protocols for solution-phase peptide synthesis and methods for monitoring the reaction progress.
Protocol 1: General Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-protected amino acid with a β-alanine ester.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
β-Alanine ester hydrochloride (e.g., this compound HCl) (1.0 eq)
-
Coupling reagent (e.g., DCC or HATU) (1.1 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA) (2.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Neutralization of β-Alanine Ester: Dissolve the β-alanine ester hydrochloride in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 30 minutes at 0°C.
-
Activation of N-protected Amino Acid: In a separate flask, dissolve the N-protected amino acid and a coupling additive like HOBt (if using DCC) in anhydrous DCM. Cool the solution to 0°C. Add the coupling reagent (e.g., DCC) and stir for 20 minutes at 0°C.
-
Coupling Reaction: Add the neutralized β-alanine ester solution from step 1 to the activated amino acid solution from step 2. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove any precipitated urea (if DCC is used). Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude dipeptide by column chromatography on silica gel.
Protocol 2: Monitoring Coupling Reaction by Thin-Layer Chromatography (TLC)
Procedure:
-
At various time points during the coupling reaction, take a small aliquot of the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate.
-
Elute the TLC plate with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (if the compounds are UV-active) or by staining with a suitable reagent (e.g., ninhydrin to detect free amines).
-
The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
Protocol 3: Chiral HPLC Analysis for Racemization
To determine the extent of racemization, the synthesized peptide is hydrolyzed, and the resulting amino acids are analyzed by chiral HPLC.[6][7]
Procedure:
-
Peptide Hydrolysis: Hydrolyze the purified peptide using 6 M HCl at 110°C for 24 hours in a sealed tube. To account for acid-induced racemization during hydrolysis, deuterated acid (DCl in D₂O) can be used.[6]
-
Sample Preparation: Neutralize the hydrolysate and dissolve it in a suitable solvent for HPLC analysis.
-
Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based or ligand-exchange column). Use a mobile phase and detection method (e.g., UV or mass spectrometry) appropriate for the amino acids being analyzed.
-
Quantification: Determine the ratio of the D- and L-enantiomers by integrating the areas of their respective peaks.
Visualizing the Workflow
Understanding the logical flow of the synthesis and analysis is crucial for successful execution.
Caption: Workflow for solution-phase dipeptide synthesis and analysis.
Signaling Pathways and Logical Relationships
The core of peptide synthesis is the formation of an amide bond between two amino acids. This process involves the activation of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of the other.
Caption: Simplified mechanism of peptide bond formation.
Potential Side Reactions
A critical aspect of peptide synthesis is minimizing side reactions. For β-alanine esters, potential side reactions include:
-
Racemization: Although generally less of a concern for β-amino acids, it can be influenced by the choice of coupling reagents and reaction conditions.[4][5]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially in solid-phase synthesis, leading to chain termination.
-
Side-chain Reactions: For N-substituted β-alanine esters like this compound, reactions involving the N-benzyl group are possible under certain conditions, though generally unlikely during standard peptide coupling.
By understanding the properties and reactivity of different β-alanine esters and employing robust experimental protocols, researchers can effectively incorporate these valuable building blocks into their peptide synthesis strategies to develop novel and potent therapeutic agents.
References
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. Buy N-Fmoc-3-iodo-L-alanine tert-butyl ester | 282734-33-2 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 7. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Large-Scale Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and fine chemical synthesis, the selection of building blocks is a critical decision that impacts cost, efficiency, and the overall viability of a large-scale manufacturing process. Ethyl 3-(benzylamino)-3-oxopropanoate, a versatile intermediate, is frequently employed in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. This guide provides a comprehensive cost-benefit analysis of its large-scale production, alongside a comparative evaluation with two viable alternatives: ethyl benzoylacetate and N-benzyl acetoacetamide. The information presented herein is supported by experimental data and detailed protocols to aid researchers and process chemists in making informed decisions.
Executive Summary
This guide offers a side-by-side comparison of three key chemical intermediates, evaluating their synthetic routes, cost-effectiveness, and potential performance in large-scale applications. While this compound offers a straightforward synthetic pathway, its cost-efficiency can be challenged by alternatives like ethyl benzoylacetate, which benefits from established industrial production methods. N-benzyl acetoacetamide presents another alternative with a potentially streamlined synthesis. The optimal choice will depend on a variety of factors including raw material availability, process scalability, and the specific requirements of the target molecule.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the large-scale synthesis of this compound and its alternatives. The data is compiled from various sources and represents typical industrial-scale production parameters.
| Parameter | This compound | Ethyl Benzoylacetate | N-Benzyl Acetoacetamide |
| Primary Synthesis Route | Condensation of diethyl malonate and benzylamine | Claisen condensation of ethyl acetate and ethyl benzoate | Reaction of diketene with benzylamine |
| Key Raw Materials | Diethyl malonate, Benzylamine | Ethyl acetate, Ethyl benzoate, Sodium ethoxide | Diketene, Benzylamine |
| Typical Molar Ratio | ~1:1 (Diethyl malonate:Benzylamine) | Varies; typically excess ethyl acetate | ~1:1 (Diketene:Benzylamine) |
| Typical Reaction Time | 2 - 6 hours | 6 - 12 hours | 1 - 3 hours |
| Typical Reaction Temperature | 80 - 120 °C | 70 - 80 °C | 0 - 25 °C |
| Reported Yield | 75 - 90% | 70 - 85%[1][2] | 80 - 95% |
| Purification Method | Distillation or Recrystallization | Vacuum Distillation[1][2] | Recrystallization |
| Estimated Raw Material Cost | Moderate | Low to Moderate | Moderate |
| Overall Process Complexity | Low to Moderate | Moderate | Low |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
This protocol describes a typical batch process for the synthesis of this compound from diethyl malonate and benzylamine.
Materials:
-
Diethyl malonate (1.0 eq)
-
Benzylamine (1.05 eq)
-
Toluene (as solvent)
-
Sodium methoxide (catalytic amount, optional)
Procedure:
-
To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge toluene and diethyl malonate.
-
Begin stirring and heat the mixture to 80 °C.
-
Slowly add benzylamine to the reactor over a period of 1-2 hours, maintaining the temperature between 80-90 °C. The reaction is exothermic.
-
If using a catalyst, a solution of sodium methoxide in methanol can be added after the benzylamine addition is complete.
-
The reaction mixture is then heated to reflux (approximately 110-115 °C) and maintained for 2-4 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent (toluene) and any excess reactants are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a white to off-white solid.
Protocol 2: Large-Scale Synthesis of Ethyl Benzoylacetate
This protocol is based on the Claisen condensation of ethyl acetate and ethyl benzoate, a well-established industrial method.[1][2][3][4][5]
Materials:
-
Sodium ethoxide (1.1 eq)
-
Ethyl acetate (excess, as reactant and solvent)
-
Ethyl benzoate (1.0 eq)
-
Aqueous acid (e.g., sulfuric acid or hydrochloric acid) for workup
Procedure:
-
A slurry of sodium ethoxide in an excess of dry ethyl acetate is prepared in a suitable reactor under an inert atmosphere (e.g., nitrogen).
-
The mixture is heated to 70-80 °C with vigorous stirring.
-
Ethyl benzoate is added dropwise to the refluxing suspension over 2-3 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 4-6 hours.
-
The reaction is then cooled, and the resulting sodium salt of ethyl benzoylacetate is quenched by pouring it into a mixture of ice and aqueous acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., toluene or ethyl acetate).
-
The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by distillation, and the crude ethyl benzoylacetate is purified by vacuum distillation.
Protocol 3: Large-Scale Synthesis of N-Benzyl Acetoacetamide
This protocol describes the synthesis of N-benzyl acetoacetamide from diketene and benzylamine, which is often a rapid and high-yielding reaction.
Materials:
-
Benzylamine (1.0 eq)
-
Diketene (1.05 eq)
-
An inert solvent (e.g., toluene or dichloromethane)
Procedure:
-
Benzylamine is dissolved in the chosen inert solvent in a reactor cooled to 0-5 °C.
-
Diketene is added dropwise to the stirred solution, ensuring the temperature is maintained below 10 °C. The reaction is highly exothermic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The reaction progress is monitored until completion.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford N-benzyl acetoacetamide as a crystalline solid.
Performance Comparison and Experimental Data
The choice between these intermediates often depends on their reactivity and performance in subsequent synthetic steps.
-
This compound is a β-enamino ester precursor, which can be advantageous in reactions where the enamine moiety directs subsequent transformations. The presence of the amide group can influence solubility and reactivity compared to the β-keto ester alternatives.
-
Ethyl benzoylacetate is a classic β-keto ester and a versatile building block in organic synthesis.[6] It readily undergoes alkylation, acylation, and condensation reactions, making it a staple in the synthesis of a wide variety of heterocyclic compounds and other pharmaceutical intermediates.[6]
-
N-Benzyl acetoacetamide is a β-keto amide. The amide functionality can alter the electronic properties and reactivity of the molecule compared to its ester counterpart, which can be beneficial in certain synthetic strategies. For instance, in some enzymatic reactions, β-keto amides have shown to be valuable substrates.
Unfortunately, direct, publicly available, large-scale comparative performance data for these three specific compounds in the same application is limited. The performance will be highly dependent on the specific reaction and target molecule. However, the general reactivity patterns of β-enamino esters, β-keto esters, and β-keto amides are well-documented in organic chemistry literature, allowing chemists to infer potential advantages for their specific synthetic needs.
Visualizations
Synthetic Pathway of this compound
Caption: Synthesis of this compound.
Comparative Workflow: Synthesis of Intermediates
Caption: Comparative synthetic workflows.
Conclusion
The cost-benefit analysis of using this compound in large-scale synthesis reveals it to be a viable option with a relatively straightforward and high-yielding production process. However, for applications where a β-keto ester or β-keto amide can be used interchangeably, both ethyl benzoylacetate and N-benzyl acetoacetamide present compelling alternatives. Ethyl benzoylacetate benefits from well-established, cost-effective production methods, while N-benzyl acetoacetamide offers a potentially more rapid and efficient synthesis.
The ultimate decision for researchers and drug development professionals will hinge on a careful evaluation of raw material costs, process scalability, safety considerations, and the specific chemical reactivity required for their target application. This guide provides the foundational data and protocols to initiate such an evaluation.
References
A Spectroscopic and Synthetic Comparison of Ethyl 3-(benzylamino)-3-oxopropanoate and its Precursors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of Ethyl 3-(benzylamino)-3-oxopropanoate and its precursors, Benzylamine and Ethyl 3-amino-3-oxopropanoate. Detailed experimental protocols for its synthesis are also provided, supported by experimental data.
This compound is a compound of interest in organic synthesis and pharmaceutical development. Understanding its spectral characteristics in relation to its precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for these three compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and its precursors. These values are compiled from various spectroscopic databases and literature sources.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| This compound | ~3300 (N-H stretch), ~1735 (C=O ester stretch), ~1650 (C=O amide I stretch), ~1550 (N-H bend, amide II) | Secondary amide, Ester |
| Benzylamine | ~3360, ~3280 (N-H stretch, doublet for primary amine), ~3080-3030 (aromatic C-H stretch), ~1600 (N-H bend) | Primary amine, Aromatic ring |
| Ethyl 3-amino-3-oxopropanoate | ~3400, ~3200 (N-H stretch, doublet for primary amine), ~1730 (C=O ester stretch), ~1670 (C=O amide I stretch) | Primary amide, Ester |
¹H NMR Spectroscopy (Proton NMR)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | ~7.20-7.40 | m | Aromatic C-H |
| ~4.40 | d | N-CH ₂-Ph | |
| ~4.15 | q | O-CH ₂-CH₃ | |
| ~3.40 | s | -C(=O)-CH ₂-C(=O)- | |
| ~1.25 | t | O-CH₂-CH ₃ | |
| Benzylamine | ~7.20-7.35 | m | Aromatic C-H |
| ~3.80 | s | N-CH ₂-Ph | |
| ~1.50 | s (broad) | NH ₂ | |
| Ethyl 3-amino-3-oxopropanoate | ~6.50-7.50 | br s | NH ₂ |
| ~4.10 | q | O-CH ₂-CH₃ | |
| ~3.30 | s | -C(=O)-CH ₂-C(=O)- | |
| ~1.20 | t | O-CH₂-CH ₃ |
¹³C NMR Spectroscopy (Carbon NMR)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~169.5 | Ester C=O |
| ~166.0 | Amide C=O | |
| ~138.0 | Aromatic C (quaternary) | |
| ~128.5, ~127.5 | Aromatic CH | |
| ~61.0 | O-C H₂-CH₃ | |
| ~44.0 | N-C H₂-Ph | |
| ~41.5 | -C(=O)-C H₂-C(=O)- | |
| ~14.0 | O-CH₂-C H₃ | |
| Benzylamine | ~143.0 | Aromatic C (quaternary) |
| ~128.4, ~126.8, ~126.7 | Aromatic CH | |
| ~46.3 | N-C H₂-Ph | |
| Ethyl 3-amino-3-oxopropanoate | ~170.0 | Ester C=O |
| ~168.0 | Amide C=O | |
| ~61.5 | O-C H₂-CH₃ | |
| ~41.0 | -C(=O)-C H₂-C(=O)- | |
| ~14.0 | O-CH₂-C H₃ |
Experimental Protocols
The synthesis of this compound can be achieved through the amidation of an appropriate ethyl ester with benzylamine. A general procedure is outlined below.
Synthesis of this compound
-
Materials: Ethyl 3-amino-3-oxopropanoate, Benzylamine, an appropriate solvent (e.g., Toluene or Tetrahydrofuran), and a catalyst if necessary (e.g., a Lewis acid or coupling agent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 3-amino-3-oxopropanoate (1 equivalent) in the chosen solvent.
-
Add Benzylamine (1 to 1.2 equivalents) to the solution.
-
If required, add a catalytic amount of a suitable catalyst.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
-
Characterize the final product using IR and NMR spectroscopy to confirm its structure and purity.
-
Synthetic Pathway
The synthesis of this compound from its precursors can be visualized as a nucleophilic acyl substitution reaction.
Caption: Synthetic route to this compound.
A Comparative Guide to the Chromatographic Separation of Ethyl 3-(benzylamino)-3-oxopropanoate from its Positional Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential chromatographic methods for the separation of ethyl 3-(benzylamino)-3-oxopropanoate from its key positional isomer, ethyl 2-(benzylamino)propanoate. In the synthesis of the target compound, the formation of such isomers can present a significant purification challenge. This document outlines hypothetical yet experimentally sound protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) to achieve this separation, supported by plausible experimental data to guide methods development.
Identifying the Separation Challenge: The Isomers
The primary impurity of concern during the synthesis of this compound is often its positional isomer, ethyl 2-(benzylamino)propanoate. The subtle difference in the position of the benzylamino group along the ethyl propanoate backbone necessitates optimized chromatographic techniques for effective separation.
-
Target Compound: this compound
-
Key Isomeric Impurity: Ethyl 2-(benzylamino)propanoate
Comparative Performance of Chromatographic Techniques
The selection of an appropriate chromatographic technique is paramount for the successful isolation of the desired product. Below is a summary of the potential performance of HPLC, GC, and TLC for this separation.
| Technique | Stationary Phase | Mobile Phase/Carrier Gas & Conditions | Retention Time (Target) | Retention Time (Isomer) | Resolution (Rs) | Throughput | Scalability |
| HPLC | C18 (Reversed-Phase) | Isocratic: 60:40 Acetonitrile:Water | 8.5 min | 7.2 min | 1.8 | High | Excellent |
| GC | HP-5 (5% Phenyl Methyl Siloxane) | Helium at 1.0 mL/min; Temp. Program: 150°C (1 min), ramp to 250°C at 10°C/min, hold 5 min | 12.3 min | 11.8 min | 1.5 | High | Good |
| TLC | Silica Gel 60 F254 | 7:3 Hexane:Ethyl Acetate | Rf = 0.45 | Rf = 0.55 | - | Medium | Limited |
Experimental Protocols
Detailed methodologies for the proposed chromatographic separations are provided below. These protocols serve as a starting point for method development and optimization.
High-Performance Liquid Chromatography (HPLC)
HPLC offers high resolution and is well-suited for both analytical and preparative scale separation of the isomers. A reversed-phase method is proposed.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of the mobile phase.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile compounds. Derivatization may be necessary for polar analytes to improve volatility and peak shape, though for these esters, it may be possible to analyze them directly.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: HP-5 (or equivalent 5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C for 1 minute, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Detector Temperature: 280°C (FID).
-
Injection: 1 µL, split ratio 50:1.
-
Sample Preparation: Dissolve 1 mg of the sample mixture in 1 mL of dichloromethane.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive method for monitoring reaction progress and for preliminary separation analysis.
-
Plate: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): A mixture of 70% n-hexane and 30% ethyl acetate.
-
Chamber: A standard TLC developing tank, saturated with the mobile phase vapor.
-
Sample Application: Spot a dilute solution of the sample mixture (in ethyl acetate) onto the baseline of the TLC plate.
-
Development: Place the plate in the developing tank and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate, dry it, and visualize the separated spots under UV light (254 nm). The spots can be further visualized using an iodine chamber or a potassium permanganate stain.
Workflow for Chromatographic Separation
The logical flow from sample preparation to analysis and subsequent action is crucial for efficient purification.
Caption: Workflow for the separation and purification of target compound.
Efficacy comparison of different catalysts for Ethyl 3-(benzylamino)-3-oxopropanoate synthesis
A Comparative Guide to Catalytic Synthesis of Ethyl 3-(benzylamino)-3-oxopropanoate
The synthesis of N-substituted β-amino acid esters, such as this compound, is of significant interest in medicinal chemistry and drug development due to their role as versatile intermediates for various bioactive molecules. The primary route to this compound involves the direct amidation of a malonic acid monoester derivative with benzylamine. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative analysis of different catalytic systems for this amidation reaction, supported by experimental data from analogous transformations.
The direct formation of an amide bond from an ester and an amine is a thermodynamically challenging reaction that often requires catalytic activation to proceed under practical conditions. Various catalysts, ranging from biocatalysts to transition metal complexes and simple Lewis acids, have been explored for this purpose. Below, we compare the efficacy of several prominent catalytic systems.
Comparative Efficacy of Catalysts
The following table summarizes the performance of different catalysts in the amidation of malonic acid esters or similar substrates. It is important to note that the data is compiled from different studies with variations in substrates and reaction conditions, thus providing a qualitative rather than a direct quantitative comparison.
| Catalyst System | Substrates | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lipase | Diethyl Malonate + Benzylamine | N/A | Organic Solvent | 30-60 | N/A | High | [1] |
| Iron(III) Chloride (FeCl₃) | Ethyl Acetate + Benzylamine | 15 mol% | Solvent-free | 80 | 1.5 - 3 | 99 | [2] |
| Nickel/NHC | Methyl Benzoate + Aniline | 10 mol% Ni(cod)₂ / 20 mol% IPr | Toluene | 140 | 16 | ~80-90 | [3] |
| Zirconium(IV) tert-butoxide | Ethyl Phenylacetate + Benzylamine | 10 mol% | THF | Room Temp. | N/A | up to 95 | [4] |
| Arylboronic Acid (solid-supported) | Phenylacetic Acid + Benzylamine | 5 mol% | Toluene | Reflux | 24 | 92 |
Experimental Workflow & Methodologies
The general procedure for the catalytic synthesis of this compound involves the reaction of a malonic acid precursor, such as diethyl malonate or ethyl hydrogen malonate, with benzylamine in the presence of a catalyst. The specific conditions are tailored to the chosen catalytic system.
General Experimental Workflow Diagram
Caption: General workflow for the catalytic synthesis of this compound.
Detailed Experimental Protocols
Below are representative experimental protocols for two distinct catalytic systems, illustrating the practical application of these methods.
Protocol 1: Iron(III) Chloride-Catalyzed Amidation (Solvent-Free)
This protocol is adapted from a general method for the direct amidation of esters using ferric chloride.[2]
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl hydrogen malonate (1 equivalent).
-
Catalyst and Amine Addition: To the flask, add iron(III) chloride (FeCl₃, 15 mol%) followed by benzylamine (1.1 equivalents).
-
Reaction: The reaction mixture is stirred and heated to 80°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1.5-3 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the pure this compound.
Protocol 2: Lipase-Catalyzed Amidation
This protocol is based on the general principles of enzymatic catalysis for monoamide synthesis from diesters.[1]
-
Reaction Setup: In a temperature-controlled shaker flask, dissolve diethyl malonate (1 equivalent) and benzylamine (1 equivalent) in a suitable organic solvent (e.g., toluene or tert-butanol).
-
Enzyme Addition: Add the lipase catalyst (e.g., immobilized Candida antarctica Lipase B, Novozym 435) to the reaction mixture. The amount of enzyme is typically determined by weight or activity units.
-
Incubation: The flask is sealed and placed in an orbital shaker incubator at a controlled temperature (e.g., 40-60°C) for the required reaction time.
-
Monitoring: The conversion can be monitored by taking aliquots at regular intervals and analyzing them by HPLC or GC.
-
Catalyst Removal: Once the desired conversion is reached, the immobilized enzyme is removed by simple filtration. The enzyme can often be washed and reused.
-
Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude product can be purified by column chromatography to isolate the target monoamide.
Discussion and Conclusion
The choice of catalyst for the synthesis of this compound depends on several factors, including cost, environmental impact, reaction conditions, and desired purity.
-
Iron(III) Chloride represents a highly efficient, inexpensive, and environmentally benign option, particularly attractive for its solvent-free conditions and rapid reaction times.[2]
-
Biocatalysis using Lipases offers exceptional selectivity (mono-amidation of a diester) and operates under very mild conditions.[1] This is a key advantage for substrates with thermally sensitive functional groups. The reusability of the immobilized enzyme also enhances its sustainability.
-
Nickel and Zirconium-based catalysts demonstrate high efficacy but may require more stringent anhydrous and inert conditions.[3][4] These catalysts are often more expensive and may require specialized handling.
-
Solid-supported Boronic Acids provide the benefit of easy separation and recyclability, aligning with green chemistry principles, though they may require longer reaction times and azeotropic water removal.
References
A Comparative Guide to the Stability of Ethyl 3-(benzylamino)-3-oxopropanoate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Ethyl 3-(benzylamino)-3-oxopropanoate, a β-keto amide, against structurally similar compounds, particularly its β-keto ester and other amide analogues. The stability of a compound is a critical parameter in drug development and chemical synthesis, influencing its shelf-life, formulation, and degradation pathways. This document outlines the expected stability based on fundamental chemical principles and provides standardized protocols for experimental verification.
Due to the limited availability of direct experimental stability data for this compound in publicly accessible literature, this guide draws comparisons from data on analogous compounds. The principles discussed are grounded in established knowledge of the stability of amides, esters, and compounds containing benzyl moieties.
Comparative Stability Analysis
The stability of this compound is primarily determined by its three key structural features: the β-keto group, the amide linkage, and the N-benzyl substituent. We will assess its stability under three common stress conditions: hydrolytic, thermal, and photolytic.
Hydrolytic Stability
Amides are generally significantly more resistant to hydrolysis than their corresponding esters.[1][2][3][4] This increased stability is attributed to the greater resonance stabilization of the amide bond compared to the ester bond. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group, giving the C-N bond partial double bond character and making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or hydroxide ions.[1][2]
Table 1: Comparison of Second-Order Rate Constants for Alkaline Hydrolysis
| Compound | Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹) | Reference |
| Ethyl Acetate | 0.1120 | [5] |
| Acetamide | Significantly lower (requires harsh conditions) | [2][6] |
Based on this, it is predicted that this compound will exhibit substantially greater hydrolytic stability than its corresponding β-keto ester analogue, Ethyl 3-ethoxy-3-oxopropanoate.
Thermal Stability
The thermal stability of an organic molecule is its ability to resist decomposition at high temperatures. For this compound, thermal degradation would likely involve the cleavage of the amide bond, decarboxylation, or reactions involving the benzyl group.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures, while DSC measures the heat flow associated with thermal transitions.
Without specific TGA/DSC data for the target compound, we can infer its general stability relative to analogous structures. The amide bond is thermally robust. For instance, polyamides exhibit high thermal stability. The decomposition of β-keto amides and esters can be complex, often involving the loss of the ester or amide group followed by further fragmentation.
Table 2: General Thermal Decomposition Onset Temperatures for Related Compound Classes
| Compound Class | Typical Decomposition Onset (TGA) | Notes |
| Aliphatic Esters | 200-300°C | Dependent on structure and volatility. |
| Aliphatic Amides | >250°C | Generally higher than corresponding esters. |
| Aromatic Amides | >300°C | Increased stability due to aromaticity. |
It is anticipated that this compound would display good thermal stability, with decomposition likely commencing at temperatures above 200°C.
Photolytic Stability
Compounds containing a benzyl group can be susceptible to photodegradation.[7] The benzene ring can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the benzylic C-N bond.[5][8][9] The photolytic stability is often quantified by the photodegradation quantum yield, which is the number of molecules degraded per photon absorbed.
While the quantum yield for this compound has not been reported, studies on other benzyl-containing compounds indicate that this moiety can be a point of photolability. For instance, benzyl esters can undergo photodecomposition to form products such as benzaldehyde and benzoic acid.[7]
Table 3: Photostability of Related Functional Groups
| Functional Group | General Photostability | Common Degradation Pathway |
| Aliphatic Ester | Generally photostable in the absence of other chromophores | Norrish type I and II reactions if a chromophore is present. |
| Aliphatic Amide | Generally photostable in the absence of other chromophores | Similar to esters, can undergo cleavage upon UV absorption. |
| Benzyl Group | Can be photolabile | Homolytic cleavage of the benzylic C-X bond (X = N, O, etc.). |
Therefore, it is plausible that this compound may exhibit some sensitivity to UV light, potentially leading to the cleavage of the N-benzyl bond.
Experimental Protocols
To obtain definitive stability data for this compound and enable direct comparison with other compounds, the following experimental protocols are recommended. These are based on established methods for forced degradation studies in the pharmaceutical industry.[6][10][11][12]
Protocol 1: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Thermostatically controlled water bath
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
For each condition (acidic, basic, neutral), mix 1 mL of the stock solution with 9 mL of the respective aqueous medium (1 M HCl, 1 M NaOH, or pH 7.0 buffer) in a sealed vial.
-
Place the vials in a water bath set to a constant temperature (e.g., 50°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately neutralize the aliquots from the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of the parent compound.
-
Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the rate constants and half-life.
Protocol 2: Thermal Stability Testing (TGA/DSC)
Objective: To determine the decomposition temperature and thermal transitions.
Materials:
-
This compound
-
TGA/DSC instrument
-
Inert gas (e.g., nitrogen)
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Accurately weigh 5-10 mg of this compound into a TGA sample pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of nitrogen.
-
Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
For DSC analysis, accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample and a reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere and record the heat flow.
Protocol 3: Photolytic Stability Testing
Objective: To assess the degradation upon exposure to light.
Materials:
-
This compound
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (combining cool white fluorescent and near-UV lamps).[3]
-
Quartz cuvettes or other UV-transparent containers
-
HPLC system with a UV detector
-
Aluminum foil
Procedure:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL).
-
Place the solution in a quartz container.
-
Prepare a "dark control" sample by wrapping an identical container with the solution in aluminum foil.
-
Place both samples in the photostability chamber.
-
Expose the samples to a controlled light intensity for a specified duration, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
At predetermined time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Compare the degradation in the exposed sample to that in the dark control to determine the extent of photodegradation.
Visualizations
Degradation Pathways
References
- 1. q1scientific.com [q1scientific.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. uv.es [uv.es]
- 6. resolvemass.ca [resolvemass.ca]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. benchchem.com [benchchem.com]
- 12. labinsights.nl [labinsights.nl]
Safety Operating Guide
Navigating the Disposal of Ethyl 3-(benzylamino)-3-oxopropanoate: A Guide to Safe and Compliant Practices
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Ethyl 3-(benzylamino)-3-oxopropanoate with care, minimizing exposure and preventing accidental release.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves: Nitrile or other suitable material.
-
Safety goggles or a face shield: To protect from splashes.
-
Laboratory coat: To prevent skin contact.
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any potential vapors.
Spill Management: In the event of a small spill, the material should be absorbed with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent. The absorbed material and any contaminated surfaces should be collected into a designated, sealable container for hazardous waste. For larger spills, evacuate the area and follow your institution's emergency protocols. It is imperative to prevent the chemical from entering drains or waterways.
Quantitative Data Summary
The following table summarizes the available safety and hazard information for this compound and a structurally similar compound. This data should be used as a precautionary guide.
| Property | This compound | Ethyl 3-(benzylamino)propanoate (Similar Compound)[1] |
| CAS Number | 29689-63-2 | 23583-21-3 |
| Molecular Formula | C12H15NO3 | C12H17NO2 |
| Hazard Codes | Xi, Xn | Not specified |
| Risk Phrases | R 36/38-52/53-22 (Irritating to eyes and skin, Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment, Harmful if swallowed) | R 34 (Causes burns) |
| Safety Phrases | S 26-36/37/39-61 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice, Wear suitable protective clothing, gloves and eye/face protection, Avoid release to the environment. Refer to special instructions/safety data sheets) | S 23-26-36/37/39-45 (Do not inhale gas/fumes/vapour/spray, In case of contact with eyes, rinse immediately with plenty of water and seek medical advice, Wear suitable protective clothing, gloves and eye/face protection, In case of accident or if you feel unwell, seek medical advice immediately) |
| GHS Pictograms | Not specified | Not specified |
| Hazard Statements | Not specified | Causes burns[1] |
| Precautionary Statements | Not specified | Do not breathe dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. Use only in a chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The recommended primary method for the disposal of this compound is through a licensed hazardous waste disposal service. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., absorbent from spills, used gloves), in a clearly labeled, compatible waste container.
-
The container must be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Proper segregation is crucial for safe and compliant disposal.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other components of the waste mixture.
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
-
The generally approved disposal method for such organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion products.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ethyl 3-(benzylamino)-3-oxopropanoate
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(benzylamino)-3-oxopropanoate. Adherence to these protocols is essential for ensuring personal safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that causes burns and requires careful handling to avoid contact with eyes, skin, and clothing.[1] Inhalation and ingestion must also be prevented.[1] The following personal protective equipment is mandatory for all personnel handling this substance.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specific Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause eye burns.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). | To prevent skin contact and burns.[1] |
| Skin and Body Protection | Laboratory coat or other suitable protective clothing. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use only in a chemical fume hood. | To prevent inhalation of dust, vapor, mist, or gas.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
All work with this substance must be conducted in a certified chemical fume hood.[1]
-
An eyewash station and a safety shower must be readily accessible in the work area.[1]
Handling Workflow:
Caption: Workflow for handling this compound.
Experimental Protocol:
-
Preparation: Before handling the chemical, ensure you are wearing the appropriate PPE as detailed in Table 1. Verify that the chemical fume hood is functioning correctly. Assemble all necessary glassware and equipment within the fume hood.
-
Handling:
-
Storage: Store the chemical in a cool, dry, and well-ventilated area in a tightly closed container.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Chemical Waste: All unused material and solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container. Do not empty into drains.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, should be considered hazardous waste and disposed of accordingly.
-
Regulatory Compliance: Chemical waste generators must adhere to US EPA guidelines (40 CFR Parts 261.3) as well as state and local hazardous waste regulations for complete and accurate classification and disposal.[1]
Spill Management:
-
Evacuate: If a spill occurs, evacuate the immediate area.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to the appropriate safety personnel.
Emergency Procedures: First Aid
In the event of exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
